molecular formula C10H11N3O2 B1328570 Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1000017-97-9

Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1328570
CAS No.: 1000017-97-9
M. Wt: 205.21 g/mol
InChI Key: SDHJUHBOHSJBEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C10H11N3O2 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)7-6-13-8(11)4-3-5-9(13)12-7/h3-6H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHJUHBOHSJBEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649965
Record name Ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000017-97-9
Record name Ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate" synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this exact molecule in the reviewed literature, this guide presents a proposed synthetic pathway based on established methodologies for analogous compounds and compiles available physical and computed data.

Compound Overview

This compound belongs to the imidazo[1,2-a]pyridine class of fused heterocyclic compounds. This scaffold is a well-recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and antibacterial properties. The presence of an amino group at the 5-position and an ethyl carboxylate at the 2-position offers potential for further functionalization and exploration of its structure-activity relationships.

Table 1: Physical and Computed Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₁N₃O₂PubChem[1]
Molecular Weight 205.21 g/mol PubChem[1]
Appearance Grey SolidCommercial Supplier
Melting Point 216-218°CCommercial Supplier
IUPAC Name This compoundPubChem[1]
CAS Number 1000017-97-9PubChem[1]

Proposed Synthesis

The proposed reaction for the synthesis of the title compound would involve the reaction of 2,6-diaminopyridine with ethyl bromopyruvate.

Proposed Experimental Protocol

Materials:

  • 2,6-Diaminopyridine

  • Ethyl bromopyruvate

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 2,6-diaminopyridine (1.0 eq) in ethanol, add ethyl bromopyruvate (1.1 eq).

  • Add sodium bicarbonate (1.1 eq) to the mixture.

  • Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • To the resulting residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Synthesis_Workflow Proposed Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 2,6-Diaminopyridine 2,6-Diaminopyridine Reaction Reaction 2,6-Diaminopyridine->Reaction + Ethyl Bromopyruvate Ethyl Bromopyruvate Ethyl Bromopyruvate->Reaction + Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Reaction NaHCO3 (Base) NaHCO3 (Base) NaHCO3 (Base)->Reaction Reflux Reflux Reflux->Reaction Solvent Evaporation Solvent Evaporation Extraction Extraction Solvent Evaporation->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Product Ethyl 5-Aminoimidazo[1,2-a] pyridine-2-carboxylate Column Chromatography->Product Reaction->Solvent Evaporation

Caption: Proposed workflow for the synthesis of this compound.

Characterization

Detailed experimental characterization data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound are not available in the reviewed literature. For confirmation of the structure, the following analytical techniques would be essential:

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: To determine the number and types of protons and their connectivity.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: To identify the number and types of carbon atoms in the molecule.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: To identify the functional groups present, such as N-H (amine), C=O (ester), and C-O bonds.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Elemental Analysis: To determine the elemental composition (C, H, N).

Biological Activity and Potential Signaling Pathways

While the specific biological activities of this compound have not been reported, the imidazo[1,2-a]pyridine scaffold is a core structure in many biologically active compounds. Derivatives have shown promise as anticancer, anti-inflammatory, antiviral, and antibacterial agents.

For instance, some imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, making it a key target for drug development.

Signaling_Pathway Generalized Signaling Pathway for Imidazo[1,2-a]pyridine Derivatives Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation

Caption: Potential inhibitory action of imidazo[1,2-a]pyridine derivatives on the PI3K/Akt/mTOR pathway.

Conclusion

This compound is a promising scaffold for further investigation in drug discovery. This guide provides a foundational proposed synthesis and summarizes its known properties. Further research is warranted to develop a confirmed synthetic protocol, fully characterize the compound, and explore its specific biological activities to unlock its full therapeutic potential. The general bioactivity of the imidazo[1,2-a]pyridine class suggests that this compound could be a valuable starting point for the development of novel therapeutic agents.

References

"Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate" chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological relevance of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a significant heterocyclic system known for a wide range of pharmacological activities, making its derivatives, such as the title compound, subjects of considerable interest.[1][2]

Chemical Structure and Identifiers

This compound is a heterocyclic compound featuring a fused ring system composed of an imidazole and a pyridine ring.[3] The structure is characterized by an amino group at position 5 and an ethyl carboxylate group at position 2.

Table 1: Structural and Chemical Identifiers

Identifier Value
IUPAC Name This compound[][5]
CAS Number 1000017-97-9[][5][6]
Molecular Formula C₁₀H₁₁N₃O₂[][5]
SMILES CCOC(=O)C1=CN2C(=N1)C=CC=C2N[][5]
InChI InChI=1S/C10H11N3O2/c1-2-15-10(14)7-6-13-8(11)4-3-5-9(13)12-7/h3-6H,2,11H2,1H3[][5]

| InChI Key | SDHJUHBOHSJBEH-UHFFFAOYSA-N[][5] |

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and potential as a drug candidate. The presence of the ethyl ester group generally contributes to its solubility in organic solvents.[3]

Table 2: Chemical and Physical Properties

Property Value
Molecular Weight 205.21 g/mol [][5]
Appearance Grey Solid[]
Melting Point 216-218°C[]
Density 1.35±0.1 g/cm³[]
Purity 95%[]

| Storage | Store at 2-8°C[] |

Experimental Protocols

While a specific synthesis protocol for this compound was not found in the provided results, a general and representative synthesis for a closely related analog, Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxylate, is described below. This method illustrates a common route to the imidazo[1,2-a]pyridine scaffold.

Representative Synthesis: Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxylate [7][8]

This synthesis involves the reaction of a substituted 2-aminopyridine with an ethyl bromopyruvate derivative.

  • Reactants :

    • 6-Methyl-pyridin-2-ylamine (8 mmol)

    • Ethyl 3-bromo-2-oxopropionate (12 mmol)

    • Ethanol (50 mL)

    • Anhydrous KHCO₃

  • Procedure :

    • 6-Methyl-pyridin-2-ylamine and ethyl 3-bromo-2-oxopropionate are added to 50 mL of ethanol.

    • The mixture is refluxed for 6 hours.

    • The solvent is completely evaporated under reduced pressure.

    • Solid anhydrous KHCO₃ is added to the residue until the pH reaches 8.

    • The mixture is set aside for 3 hours, during which a white, flocculent precipitate forms.

    • The precipitate is filtered and dried to yield the final product.

Note: While spectral data (NMR, MS) for the title compound is not detailed in the search results, various resources provide spectral information for related imidazo[1,2-a]pyridine esters, which can serve as a reference.[9][10]

Biological Activity and Signaling Pathways

Imidazo[1,2-a]pyridine derivatives are known to possess a wide array of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1][2] Their mechanism of action often involves the modulation of key cellular signaling pathways.

Research on a novel imidazo[1,2-a]pyridine derivative (MIA) has shown that its anti-inflammatory effects in breast and ovarian cancer cell lines are exerted by suppressing the STAT3 and NF-κB signaling pathways.[11] The diagram below illustrates this inhibitory mechanism, which is a plausible mode of action for structurally related compounds.

MIA_Inhibition_Pathway cluster_pathway STAT3/NF-κB Signaling Pathway MIA Imidazo[1,2-a]pyridine Derivative (MIA) pSTAT3 pSTAT3 (Active) MIA->pSTAT3 Suppresses IkBa IκBα MIA->IkBa Increases STAT3 STAT3 STAT3->pSTAT3 Phosphorylation ProInflammatory Pro-inflammatory Genes (e.g., iNOS, COX-2) pSTAT3->ProInflammatory NFkB NF-κB IkBa->NFkB Inhibits NFkB_complex IκBα-NF-κB (Inactive Complex) NFkB_complex->NFkB IkBα Degradation NFkB->ProInflammatory

References

"Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate" IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

IUPAC Name: ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate[1][]

CAS Number: 1000017-97-9[1][]

Physicochemical Properties

This section summarizes the key physicochemical properties of this compound. These properties are crucial for its handling, formulation, and application in research and development.

PropertyValueSource
Molecular FormulaC₁₀H₁₁N₃O₂PubChem[1]
Molecular Weight205.21 g/mol PubChem[1]
AppearanceGrey SolidBOC Sciences[]
Melting Point216-218°CBOC Sciences[]
Density1.35±0.1 g/cm³BOC Sciences[]
StorageStore at 2-8°CBOC Sciences[]
Purity>95%BOC Sciences[]

Spectroscopic Data

Spectrum TypeKey Peaks and Ascriptions
¹H NMR (DMSO-d₆, 400 MHz)δ: 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H)
¹³C NMR (DMSO-d₆, 100MHz)δ: 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5
FT-IR (KBr)Vₘₐₓ cm⁻¹: 3639, 2967, 1896, 1608, 1223
Mass Spectrum (m/z)260 (M+)

Source: The Royal Society of Chemistry[3]

Experimental Protocols

Plausible Synthesis of this compound

The following protocol is a plausible method for the synthesis of this compound, adapted from the synthesis of structurally similar imidazo[1,2-a]pyridine derivatives.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product A Pyridine-2,6-diamine P + A->P B Ethyl 3-bromo-2-oxopropanoate B->P C This compound P->C Ethanol, Reflux

A plausible synthetic route.

Materials:

  • Pyridine-2,6-diamine

  • Ethyl 3-bromo-2-oxopropanoate

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • To a solution of Pyridine-2,6-diamine (1.0 eq) in absolute ethanol, add ethyl 3-bromo-2-oxopropanoate (1.1 eq) and sodium bicarbonate (1.1 eq).

  • The reaction mixture is stirred at reflux for an appropriate time, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and dichloromethane.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford the final product, this compound.

Biological Activity and Signaling Pathway

Imidazo[1,2-a]pyridine derivatives are a class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties. Several studies have indicated that the biological effects of some imidazo[1,2-a]pyridine derivatives are mediated through the modulation of key inflammatory signaling pathways, such as the STAT3/NF-κB pathway.

The following diagram illustrates the general mechanism by which an imidazo[1,2-a]pyridine derivative can exert its anti-inflammatory effects by inhibiting the NF-κB signaling cascade.

Modulation of the NF-κB signaling pathway.

References

An In-depth Technical Guide on Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic organic compound of interest in medicinal chemistry and drug development. The guide details its physicochemical properties, provides an illustrative synthetic protocol, and outlines the broader biological significance of the imidazo[1,2-a]pyridine scaffold.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₁N₃O₂[][2]
Molecular Weight 205.21 g/mol [][2]
IUPAC Name This compound[][2]
CAS Number 1000017-97-9[][2]
Appearance Grey Solid[]
Melting Point 216-218°C[][3]
Density 1.35 ± 0.1 g/cm³[]
Purity 95%[]
Storage 2-8°C[]

Experimental Protocols: Synthesis

While a specific protocol for this compound is not detailed in the provided search results, a general and representative synthesis for a structurally similar compound, ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, is described. This procedure can be adapted for the synthesis of the title compound.

Synthesis of Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxylate [4][5]

  • Reactants : 6-methyl-pyridin-2-amine and ethyl 3-bromo-2-oxopropionate.[4][5]

  • Procedure :

    • 6-Methyl-pyridin-2-ylamine (8 mmol) and ethyl 3-bromo-2-oxo-propionate (12 mmol) were added to 50 mL of ethanol.[5]

    • The reaction mixture is then processed to isolate the final product.

A similar approach can be conceptualized for the synthesis of this compound, likely involving the reaction of a corresponding 2,5-diaminopyridine derivative with an appropriate ethyl keto-ester.

Another relevant synthetic strategy for a related compound, ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate, involves the following steps:

  • Reactants : 5-bromo-2,3-diaminopyridine, ethyl bromopyruvate, and sodium bicarbonate (NaHCO₃).[6]

  • Procedure :

    • A mixture of ethyl bromopyruvate (2.35 mmol), 5-bromo-2,3-diaminopyridine (2.35 mmol), and NaHCO₃ (2.35 mmol) in ethanol was stirred at reflux.[6]

    • After the reaction was complete, as monitored by TLC, the solution was extracted with dichloromethane.[6]

    • The organic layer was dried over anhydrous Na₂SO₄ to yield the product.[6]

Biological Activity and Therapeutic Potential

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[7][8] This highlights the potential of this compound as a valuable intermediate for the development of novel therapeutic agents.

Established Biological Activities of Imidazo[1,2-a]pyridine Derivatives:

  • Anticancer [7][8]

  • Anti-inflammatory [7][8]

  • Antiviral [7][8]

  • Antibacterial [6][7]

  • Antifungal [7][8]

  • Anticonvulsant [7][8]

  • Antiulcer [6][7]

Marketed drugs containing the imidazo[1,2-a]pyridine core include the anxiolytic alpidem, the hypnotic zolpidem, and the antiulcer agent zolimidine.[6]

Visualizations

Logical Relationship of Imidazo[1,2-a]pyridine Scaffold

Imidazo_Pyridine_Applications A Imidazo[1,2-a]pyridine Core B Biological Activities A->B C Anticancer B->C D Anti-inflammatory B->D E Antiviral B->E F Other Activities (Antibacterial, Antifungal, etc.) B->F

Caption: Biological applications of the imidazo[1,2-a]pyridine scaffold.

Illustrative Synthetic Workflow

Synthetic_Workflow start Start: 2-Aminopyridine Derivative + Ethyl Keto-ester step1 Reaction in Ethanol at Reflux start->step1 step2 Reaction Monitoring (TLC) step1->step2 step3 Workup: Extraction with Dichloromethane step2->step3 step4 Drying of Organic Layer (Anhydrous Na2SO4) step3->step4 end Final Product: Ethyl Imidazo[1,2-a]pyridine-2-carboxylate step4->end

Caption: A generalized workflow for the synthesis of imidazo[1,2-a]pyridines.

References

Spectroscopic and Physicochemical Analysis of Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic and physicochemical properties of novel compounds is paramount. This technical guide provides available data for Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate (CAS 1000017-97-9), a heterocyclic compound of interest in medicinal chemistry.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been reported and are summarized in Table 1. This data is crucial for understanding the compound's behavior in various experimental and physiological conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₁N₃O₂[][2]
Molecular Weight 205.21 g/mol [][2]
Appearance Grey Solid[]
Melting Point 216-218°C[]
Density 1.35 ± 0.1 g/cm³[]
Purity 95%[]
Storage Store at 2-8°C[]
IUPAC Name This compound[][2]
Synonyms 5-Amino-2-(Ethoxycarbonyl)Imidazo[1,2-A]Pyridine; Ethyl 5-amino-1H-imidazo[1,2-a]pyridine-2-carboxylate; Imidazo[1,2-a]pyridine-2-carboxylic acid, 5-amino-, ethyl ester[]

Spectroscopic Data of a Structural Analogue

In the absence of specific experimental spectra for this compound, the data for Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate serves as a valuable reference point. The primary structural difference is the substitution of an amino group at the C5 position with a methyl group. This substitution will induce notable differences in the spectroscopic signatures, particularly in the chemical shifts of the aromatic protons and carbons, and the vibrational frequencies in the IR spectrum.

Table 2: Spectroscopic Data for Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate

Spectroscopic Technique Observed Data
¹H NMR Data not available in the provided search results.
¹³C NMR Data not available in the provided search results.
Mass Spectrometry (MS) Data not available in the provided search results.
Infrared (IR) Spectroscopy Data not available in the provided search results.

Note: While a publication on Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate was found, it focused on its synthesis and crystal structure, and did not contain detailed spectroscopic data listings.

Experimental Protocols

General Synthesis of Imidazo[1,2-a]pyridine Derivatives:

The synthesis of the related compound, Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, was achieved through the reaction of 6-methylpyridin-2-ylamine with ethyl 3-bromo-2-oxopropionate in ethanol. The mixture was refluxed for 6 hours, followed by evaporation of the solvent. The pH was adjusted to 8 with solid anhydrous KHCO₃, leading to the precipitation of the product.[3] This general synthetic route is a common method for the preparation of the imidazo[1,2-a]pyridine scaffold.

Spectroscopic Analysis Workflow:

The characterization of novel compounds typically follows a standardized workflow to ensure structural elucidation and purity assessment.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity & Structure MS Mass Spectrometry (MS) Purification->MS Molecular Weight IR Infrared (IR) Spectroscopy Purification->IR Functional Groups Data_Integration Integration of All Spectroscopic Data NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Elucidation Final Structure Confirmation Data_Integration->Structure_Elucidation

General workflow for the synthesis and spectroscopic characterization of a chemical compound.

This diagram illustrates the logical progression from synthesis and purification to the application of various spectroscopic techniques for structural analysis. The integration of data from NMR, MS, and IR is crucial for the unambiguous determination of the molecular structure.

References

An In-depth Technical Guide to Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic molecule belonging to the imidazo[1,2-a]pyridine class of compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. While specific biological data for this compound is not extensively available in public literature, the imidazo[1,2-a]pyridine core is associated with a wide range of therapeutic properties, including anticancer and antimicrobial activities. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthesis protocol based on analogous compounds, and a summary of the known biological activities of the broader imidazo[1,2-a]pyridine class to inform future research and drug development efforts.

Chemical and Physical Properties

This compound is a grey solid with a molecular formula of C₁₀H₁₁N₃O₂ and a molecular weight of 205.21 g/mol .[1][] Its chemical structure and key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₁N₃O₂[1][]
Molecular Weight 205.21 g/mol [1][]
Appearance Grey Solid[]
Melting Point 216-218°C
IUPAC Name This compound[1]
CAS Number 1000017-97-9[1]

Synthesis

A closely related compound, Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, is synthesized by reacting 6-methylpyridin-2-ylamine with ethyl 3-bromo-2-oxopropionate.[3][4] Similarly, Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate has been synthesized from 5-bromo-2,3-diaminopyridine and ethyl bromopyruvate.[5] Based on these precedents, a proposed synthesis for this compound would involve the reaction of 2,6-diaminopyridine with ethyl bromopyruvate.

Proposed Experimental Protocol

Reaction: 2,6-Diaminopyridine with Ethyl Bromopyruvate

Reagents:

  • 2,6-Diaminopyridine

  • Ethyl bromopyruvate

  • Ethanol (as solvent)

  • Sodium bicarbonate (NaHCO₃) or a similar base

Procedure:

  • To a solution of 2,6-diaminopyridine in ethanol, add an equimolar amount of ethyl bromopyruvate.

  • Add a slight excess of a base, such as sodium bicarbonate, to the mixture.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 2,6-Diaminopyridine F This compound A->F + B Ethyl Bromopyruvate B->F C Ethanol (Solvent) E Reflux C->E D Base (e.g., NaHCO3) D->E

Caption: Proposed synthetic workflow for this compound.

Biological Activity

There is a notable absence of specific biological activity data for this compound in the scientific literature. However, the imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore with a broad spectrum of biological activities. Derivatives of this core structure have shown promise in various therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as anticancer agents. These compounds have been shown to inhibit various cancer cell lines, including those of breast, colon, and lung cancer.[6][7][8][9][10][11] For instance, certain imidazo[1,2-a]pyridine compounds have demonstrated potent inhibitory activity against HCC1937 breast cancer cells with IC50 values in the micromolar range.[8][9] The proposed mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/Akt pathway.[11]

Antimicrobial Activity

The imidazo[1,2-a]pyridine nucleus is also a key structural component in several compounds with significant antimicrobial properties.[12] Derivatives have been reported to exhibit activity against various bacterial and mycobacterial strains, including Mycobacterium avium.[13] The mechanism of action for the antimicrobial effects of this class of compounds is an active area of research.

Kinase Inhibition

A significant area of investigation for imidazo[1,2-a]pyridine derivatives is their role as kinase inhibitors.[14] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Specific imidazo[1,2-a]pyridine compounds have been identified as inhibitors of kinases such as PI3Kα, which is a key component of the PI3K/Akt/mTOR signaling pathway that is often hyperactivated in cancer.[11]

Potential Signaling Pathways

Given the known activities of related imidazo[1,2-a]pyridine compounds, particularly their role as PI3K inhibitors, a hypothetical signaling pathway for the potential anticancer effects of this compound can be proposed. Inhibition of PI3K would disrupt the downstream signaling cascade, leading to decreased cell proliferation and survival, and potentially inducing apoptosis.

G A Growth Factor Receptor B PI3K A->B C PIP2 -> PIP3 B->C D Akt C->D E mTOR D->E F Cell Proliferation & Survival E->F G This compound (Hypothetical Inhibitor) G->B Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Future Directions

The lack of specific biological data for this compound presents a clear opportunity for further research. Key areas for future investigation include:

  • Definitive Synthesis and Characterization: A detailed, published synthesis and full characterization of the compound are needed to ensure a reliable source of material for biological studies.

  • Broad Biological Screening: The compound should be screened against a wide range of biological targets, including various cancer cell lines, bacterial and fungal strains, and a panel of kinases to identify its primary biological activity.

  • Mechanism of Action Studies: If significant activity is identified, further studies should be conducted to elucidate the specific molecular mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs will help to identify the key structural features required for biological activity and to optimize potency and selectivity.

Conclusion

This compound is a molecule of interest due to its core imidazo[1,2-a]pyridine structure, which is a known pharmacophore in a variety of clinically relevant compounds. While direct biological data for this specific molecule is currently lacking in the public domain, the known activities of its analogs suggest that it may possess valuable therapeutic properties, particularly in the areas of oncology and infectious diseases. The proposed synthesis provides a clear path for obtaining this compound for further investigation. Future research into the biological activities and mechanism of action of this compound is warranted and could lead to the discovery of novel therapeutic agents.

References

Potential Biological Activity of Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological properties, including potent anticancer, antimicrobial, and enzyme-inhibitory activities. This technical guide consolidates the existing research on the biological activities of imidazo[1,2-a]pyridine derivatives to extrapolate the potential therapeutic applications of Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate. While specific biological data for this exact molecule is limited in publicly available literature, its structural similarity to extensively studied analogues allows for an informed projection of its potential bioactivity. This document provides a comprehensive overview of relevant quantitative data, detailed experimental protocols for key assays, and visual representations of implicated signaling pathways to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

Imidazo[1,2-a]pyridines are fused bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry due to their versatile biological activities.[1] The scaffold's rigid, planar structure and its ability to be readily functionalized at multiple positions make it an attractive starting point for the design of novel therapeutic agents. Several drugs incorporating this moiety are already on the market, such as Zolpidem (a hypnotic) and Alpidem (an anxiolytic), highlighting the clinical relevance of this chemical class.[2] The primary focus of recent research has been on the development of imidazo[1,2-a]pyridine derivatives as anticancer and antimicrobial agents. These activities are often attributed to their ability to inhibit key enzymes and modulate critical cellular signaling pathways.[1][3]

Potential Anticancer Activity

Derivatives of the imidazo[1,2-a]pyridine core have demonstrated significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of phosphoinositide 3-kinases (PI3Ks), particularly the p110α isoform, and the mammalian target of rapamycin (mTOR), which are crucial components of the PI3K/Akt/mTOR signaling pathway.[4][5] Aberrant activation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6]

Quantitative Data: In Vitro Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several imidazo[1,2-a]pyridine derivatives against various cancer cell lines, as reported in the literature.

Compound ClassCancer Cell LineIC50 (µM)Reference
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline DerivativesHCC827 (Non-small cell lung cancer)0.09 - 0.43[6]
Thiazole-substituted Imidazo[1,2-a]pyridineA375 (Melanoma)0.14[5]
Thiazole-substituted Imidazo[1,2-a]pyridineHeLa (Cervical cancer)0.21[5]
Imidazo[1,2-a]pyridine-2-carbohydrazide Derivative (7d)MCF-7 (Breast cancer)Not specified, but potent[7]
Imidazo[1,2-a]pyridine-2-carbohydrazide Derivative (7d)HT-29 (Colon cancer)Not specified, but potent[7]
Imidazo[1,2-a]pyridine-2-carbohydrazide Derivative (7d)K562 (Leukemia)Not specified, but potent[7]
Imidazo[1,2-a]pyridine Derivatives (5-7)A375 (Melanoma)Not specified, but active[3]
Imidazo[1,2-a]pyridine Derivatives (5-7)WM115 (Melanoma)Not specified, but active[3]
Imidazo[1,2-a]pyridine Derivatives (5-7)HeLa (Cervical cancer)Not specified, but active[3]
Imidazo[1,2-a]pyridine-based PI3K/mTOR dual inhibitor (15a)HCT116 (Colon cancer)Significant tumor growth inhibition in xenografts[4]
Imidazo[1,2-a]pyridine-based PI3K/mTOR dual inhibitor (15a)HT-29 (Colon cancer)Significant tumor growth inhibition in xenografts[4]
Quantitative Data: Enzyme Inhibition by Imidazo[1,2-a]pyridine Derivatives
Compound ClassTarget EnzymeIC50 (µM)Reference
3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine (2a)PI3K p110α0.67[5]
Optimized pyrazole-substituted Imidazo[1,2-a]pyridine (2g)PI3K p110α0.0018[5]
Thiazole-substituted Imidazo[1,2-a]pyridine (12)PI3K p110α0.0028[5]
2,6,8-substituted Imidazo[1,2-a]pyridine (35)PI3Kα0.150[8]
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivative (13k)PI3Kα0.00194[9]
Implicated Signaling Pathways in Anticancer Activity

The anticancer effects of imidazo[1,2-a]pyridine derivatives are often mediated through the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Imidazopyridine [label="Imidazo[1,2-a]pyridine\nDerivatives", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylation"]; PIP2 -> PI3K [style=dashed]; PIP3 -> PDK1; PDK1 -> Akt [label="Activation"]; Akt -> mTORC1 [label="Activation"]; mTORC1 -> Proliferation; Imidazopyridine -> PI3K [label="Inhibition", color="#EA4335", fontcolor="#EA4335"]; Imidazopyridine -> mTORC1 [label="Inhibition", color="#EA4335", fontcolor="#EA4335"]; }

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

// Nodes Wnt [label="Wnt Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; Frizzled [label="Frizzled Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Dishevelled [label="Dishevelled", fillcolor="#F1F3F4", fontcolor="#202124"]; DestructionComplex [label="Destruction Complex\n(APC, Axin, GSK-3β)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; BetaCatenin [label="β-catenin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TCF_LEF [label="TCF/LEF", fillcolor="#F1F3F4", fontcolor="#202124"]; GeneExpression [label="Target Gene\nExpression\n(c-myc, Cyclin D1)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Imidazopyridine [label="Imidazo[1,2-a]pyridine\nDerivatives", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Wnt -> Frizzled; Frizzled -> Dishevelled; Dishevelled -> DestructionComplex [label="Inhibition"]; DestructionComplex -> BetaCatenin [label="Phosphorylation &\nDegradation", style=dashed]; BetaCatenin -> TCF_LEF [label="Activation"]; TCF_LEF -> GeneExpression; Imidazopyridine -> BetaCatenin [label="Inhibition of\nNuclear Translocation", color="#EA4335", fontcolor="#EA4335"]; }

Caption: Putative inhibition of the Wnt/β-catenin signaling pathway.

Potential Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold is also a promising framework for the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi.

Quantitative Data: In Vitro Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
Compound ClassMicroorganismMIC (µM)Reference
Imidazo[1,2-a]pyridinecarboxamide (15)Mycobacterium tuberculosis H37Rv0.10 - 0.19[10]
Imidazo[1,2-a]pyridinecarboxamide (16)Mycobacterium tuberculosis H37Rv0.10 - 0.19[10]
Imidazo[1,2-a]pyridinecarboxamide (15)Multidrug-resistant M. tuberculosis0.05 - 1.5[10]
Imidazo[1,2-a]pyridinecarboxamide (16)Extensively drug-resistant M. tuberculosis0.05 - 1.5[10]
Azo-linked Imidazo[1,2-a]pyridine (4e)Gram-positive and Gram-negative bacteria0.5 - 1.0 mg/mL[11]

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis of the imidazo[1,2-a]pyridine core and for key biological assays, based on methodologies reported in the literature.

General Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylates

// Nodes Start [label="2-Aminopyridine\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="Ethyl Bromopyruvate", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Cyclocondensation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ethyl Imidazo[1,2-a]pyridine-\n2-carboxylate Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conditions [label="Solvent (e.g., Ethanol)\nReflux", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Reaction; Reagent -> Reaction; Reaction -> Product; Conditions -> Reaction [style=dashed]; }

Caption: General synthetic workflow for imidazo[1,2-a]pyridine-2-carboxylates.

Protocol:

  • Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine in a suitable solvent (e.g., ethanol, dimethoxyethane), add ethyl bromopyruvate.[7][12]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight.[7][12] The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the solvent is often removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with an aqueous solution (e.g., sodium bicarbonate, brine).

  • Purification: The crude product is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated. Purification is typically achieved by column chromatography on silica gel or by recrystallization to yield the desired ethyl imidazo[1,2-a]pyridine-2-carboxylate derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., imidazo[1,2-a]pyridine derivative) or vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

PI3K Enzyme Inhibition Assay

Principle: The inhibitory activity of a compound against a specific PI3K isoform (e.g., p110α) can be measured using various assay formats, such as radiometric assays, fluorescence-based assays, or luminescence-based assays that detect the product of the kinase reaction (e.g., ADP or a phosphorylated substrate).

Protocol (General Luminescence-based Assay):

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the PI3K enzyme, its lipid substrate (e.g., PIP2), and ATP in a suitable kinase buffer.

  • Compound Addition: The test compound is added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a controlled temperature (e.g., room temperature or 30°C).

  • Detection: A detection reagent is added that selectively measures the amount of ADP produced, which is directly proportional to the kinase activity. The detection reagent often contains enzymes that convert ADP to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal.

  • Signal Measurement: The luminescence is measured using a luminometer.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to a no-inhibitor control. The IC50 value is determined from the dose-response curve.

Conclusion and Future Directions

The extensive body of research on imidazo[1,2-a]pyridine derivatives strongly suggests that "this compound" is a promising candidate for biological evaluation. Based on the activities of structurally related compounds, it is hypothesized that this molecule may exhibit potent anticancer and/or antimicrobial properties. Its potential as an inhibitor of the PI3K/Akt/mTOR signaling pathway warrants further investigation.

Future research should focus on the synthesis and in vitro biological screening of this compound against a panel of cancer cell lines and microbial strains. Subsequent studies could explore its enzyme inhibitory activity and its effects on relevant signaling pathways. The detailed protocols and compiled data within this guide provide a solid foundation for initiating such investigations and advancing our understanding of the therapeutic potential of this intriguing class of molecules.

References

The Versatile Scaffold: Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1][2][3] This guide focuses on a key derivative, Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate, as a versatile starting point for the development of novel therapeutics. Its strategic placement of an amino group and an ethyl carboxylate moiety offers synthetic handles for facile diversification, enabling the exploration of vast chemical space to optimize pharmacological properties. This document provides a comprehensive overview of its synthesis, known biological activities of its derivatives, and detailed experimental protocols for key assays, serving as a resource for researchers engaged in the discovery of next-generation therapeutics.

Synthesis of the Core Scaffold

Proposed Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2,6-Diaminopyridine 2,6-Diaminopyridine Reaction_Vessel Ethanol, Reflux 2,6-Diaminopyridine->Reaction_Vessel Ethyl 3-bromopyruvate Ethyl 3-bromopyruvate Ethyl 3-bromopyruvate->Reaction_Vessel Evaporation Solvent Evaporation Reaction_Vessel->Evaporation Neutralization Addition of KHCO3 (aq) Evaporation->Neutralization Precipitation Precipitation Neutralization->Precipitation Filtration Filtration & Drying Precipitation->Filtration Final_Product This compound Filtration->Final_Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate

This protocol, adapted from the synthesis of a closely related analog, can be modified for the synthesis of the title compound.[4][5]

Materials:

  • 6-Methylpyridin-2-ylamine (or 2,6-diaminopyridine for the target compound)

  • Ethyl 3-bromo-2-oxopropionate

  • Ethanol

  • Anhydrous Potassium Carbonate (KHCO3)

  • Ethyl acetate

Procedure:

  • To a solution of 6-methylpyridin-2-ylamine (8 mmol) in 50 mL of ethanol, add ethyl 3-bromo-2-oxopropionate (12 mmol).

  • Reflux the reaction mixture for 6 hours.

  • After cooling to room temperature, evaporate the solvent under reduced pressure.

  • To the residue, add a saturated aqueous solution of anhydrous KHCO3 until the pH reaches 8.

  • Allow the mixture to stand for 3 hours, during which a precipitate will form.

  • Collect the precipitate by filtration and dry it to obtain the crude product.

  • For purification, the crude product can be recrystallized from a suitable solvent such as ethyl acetate.

Therapeutic Potential and Biological Activities

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant body of research highlights the anticancer potential of imidazo[1,2-a]pyridine derivatives.[3][6][7] One of the key mechanisms of action is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.[1][8]

PI3K/Akt/mTOR Signaling Pathway Inhibition:

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt Akt->pAkt mTORC2 mTORC2 mTORC2->Akt Phosphorylates mTORC1 mTORC1 pAkt->mTORC1 Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits

Caption: Imidazo[1,2-a]pyridine derivatives inhibit the PI3K/Akt/mTOR signaling pathway.

Quantitative Data on Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives:

Compound IDTarget/Cell LineIC50 (µM)Reference
Compound 35 PI3Kα0.023[3]
IP-5 HCC1937 (Breast Cancer)45[7]
IP-6 HCC1937 (Breast Cancer)47.7[7]
IP-7 HCC1937 (Breast Cancer)79.6[7]
Compound 8 HeLa (Cervical Cancer)0.34[9]
MDA-MB-231 (Breast Cancer)0.32[9]
ACHN (Renal Cancer)0.39[9]
HCT-15 (Colon Cancer)0.31[9]
Compound 12 HeLa (Cervical Cancer)0.35[9]
MDA-MB-231 (Breast Cancer)0.29[9]
ACHN (Renal Cancer)0.34[9]
HCT-15 (Colon Cancer)0.30[9]
Anti-inflammatory Activity

Certain imidazo[1,2-a]pyridine derivatives have been shown to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2).[6] This enzyme is a key player in the inflammatory cascade, responsible for the synthesis of prostaglandins.

Quantitative Data on COX-2 Inhibition by Imidazo[1,2-a]pyridine Derivatives:

Compound IDTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Phar-95239 COX-20.8211.37[10]
T0511-4424 COX-20.6912.20[10]
Zu-4280011 COX-20.7620.04[10]
Antimicrobial and Antitubercular Activities

The imidazo[1,2-a]pyridine scaffold has also been explored for the development of agents to combat infectious diseases. Derivatives have shown activity against various bacterial strains and Mycobacterium tuberculosis.[11][12]

Quantitative Data on Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives:

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 5d Staphylococcus aureus<1[10]
Escherichia coli<1[10]
Compound 5a Broad Spectrum<2.50 (MBC)[10]
Compound 14 Escherichia coli32 (µM)[4][13]

Key Experimental Protocols

PI3Kα Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against the PI3Kα enzyme.

Workflow for PI3Kα Kinase Assay:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prepare_Reagents Prepare Assay Buffer, ATP Solution, and Lipid Substrate Dilute_Enzyme Dilute PI3Kα Enzyme Prepare_Reagents->Dilute_Enzyme Add_Reagents Add Buffer, Lipid, ATP, and Inhibitor to Plate Dilute_Enzyme->Add_Reagents Prepare_Inhibitor Prepare Test Compound (Inhibitor) Dilutions Prepare_Inhibitor->Add_Reagents Initiate_Reaction Add Diluted Enzyme to Initiate Reaction Add_Reagents->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Add_Detection_Reagent Add ADP-Glo™ Reagent Incubate->Add_Detection_Reagent Incubate_RT Incubate at Room Temp. Add_Detection_Reagent->Incubate_RT Add_Kinase_Detection Add Kinase Detection Reagent Incubate_RT->Add_Kinase_Detection Incubate_RT2 Incubate at Room Temp. Add_Kinase_Detection->Incubate_RT2 Read_Luminescence Read Luminescence Incubate_RT2->Read_Luminescence

Caption: General workflow for a PI3Kα kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare 1x Kinase Assay Buffer, a stock solution of ATP, and the PI3K lipid substrate according to the manufacturer's instructions (e.g., Promega ADP-Glo™ Kinase Assay).

  • Enzyme Dilution: Dilute the PI3Kα enzyme to the desired concentration in 1x Kinase Assay Buffer. Keep the diluted enzyme on ice.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO) and then further dilute in 1x Kinase Assay Buffer.

  • Reaction Setup: In a 96-well or 384-well plate, add the 1x Kinase Assay Buffer, lipid substrate, ATP, and the test compound or vehicle control.

  • Reaction Initiation: Initiate the kinase reaction by adding the diluted PI3Kα enzyme to each well.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 45-60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This typically involves a two-step process of adding the ADP-Glo™ Reagent followed by a Kinase Detection Reagent, with incubation periods at room temperature for each step.

  • Data Analysis: Measure the luminescence using a plate reader. The inhibitory activity of the test compounds is determined by comparing the signal in the presence of the compound to the control wells.

In Vitro COX-2 Inhibition Assay

This protocol describes a general method for screening compounds for their ability to inhibit COX-2 activity.

Procedure:

  • Reagent Preparation: Prepare the assay buffer, heme, and a stock solution of the test compound. Dilute the human recombinant COX-2 enzyme in the assay buffer.

  • Inhibitor Pre-incubation: Add the assay buffer, heme, and the diluted enzyme to the wells of a 96-well plate. Then, add the test compound or vehicle control and pre-incubate at 37°C for a specified time (e.g., 10 minutes).

  • Reaction Initiation: Initiate the COX-2 reaction by adding a solution of arachidonic acid (substrate) to each well.

  • Reaction Termination: After a short incubation period (e.g., 2 minutes) at 37°C, stop the reaction by adding a solution of stannous chloride.

  • Product Quantification: The amount of prostaglandin produced is quantified, typically through an ELISA-based method that measures PGF2α after the reduction of PGH2.

  • Data Analysis: The absorbance is read using a plate reader, and the percent inhibition is calculated by comparing the values from the test compound wells to the control wells.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the generation of diverse chemical libraries, and the broad spectrum of biological activities exhibited by its derivatives, particularly in the areas of oncology and infectious diseases, underscores its potential in drug discovery. The data and protocols presented in this guide are intended to facilitate further research and development efforts centered on this versatile and valuable chemical scaffold.

References

The Structure-Activity Relationship of 5-Aminoimidazo[1,2-a]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds. Among its derivatives, the 5-amino-substituted analogues have garnered significant attention for their diverse pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-aminoimidazo[1,2-a]pyridine derivatives, offering valuable insights for the rational design of novel therapeutic agents.

Core Structure and Numbering

The foundational structure of the compounds discussed is the imidazo[1,2-a]pyridine ring system. The numbering convention, crucial for understanding the positional placement of substituents, is as follows:

Imidazo[1,2-a]pyridine core with numbering.

Anticancer Activity: Structure-Activity Relationship

The anticancer activity of 5-aminoimidazo[1,2-a]pyridine derivatives is a primary focus of research, with many compounds exhibiting potent cytotoxicity against various cancer cell lines. The SAR studies reveal that substitutions at the C2, C3, and C8 positions, as well as on the 5-amino group, significantly influence their activity.

Table 1: SAR of 5-Aminoimidazo[1,2-a]pyridine Derivatives as Anticancer Agents
CompoundR2R3R5 (Amino Substituent)R8Cancer Cell LineIC50 (µM)Citation
1a 4-MethoxyphenylH-NH2HA375 (Melanoma)9.7[1]
1b 4-MethoxyphenylH-NH2HWM115 (Melanoma)15.2[1]
1c 4-MethoxyphenylH-NH2HHeLa (Cervical)20.5[1]
2a 4-ChlorophenylH-NH2HA375 (Melanoma)12.3[1]
2b 4-ChlorophenylH-NH2HWM115 (Melanoma)21.8[1]
2c 4-ChlorophenylH-NH2HHeLa (Cervical)35.1[1]
3a 4-(methylsulfonyl)phenylp-tolylaminoH8-methylMDA-MB-231 (Breast)~30[2]
3b 4-(methylsulfonyl)phenylp-tolylaminoH8-methylSKOV3 (Ovarian)~40[2]

Key SAR Insights for Anticancer Activity:

  • C2-Aryl Substitution: The nature of the aryl group at the C2 position is a critical determinant of anticancer potency. Electron-donating groups, such as methoxy, on the phenyl ring can enhance activity.

  • C3-Substitution: Introduction of a substituted amino group at the C3 position can modulate the activity and selectivity of the compounds.

  • 5-Amino Group: While the parent 5-amino group is often a key pharmacophore, its substitution can lead to derivatives with altered properties.

  • C8-Substitution: Methyl substitution at the C8 position has been shown to be compatible with potent anticancer activity.

Kinase Inhibition: A Key Mechanism of Action

A significant mechanism through which 5-aminoimidazo[1,2-a]pyridine derivatives exert their anticancer effects is the inhibition of various protein kinases involved in cell proliferation and survival signaling pathways, such as the PI3K/Akt/mTOR and STAT3 pathways.

Table 2: SAR of 5-Aminoimidazo[1,2-a]pyridine Derivatives as Kinase Inhibitors
CompoundR2R3R8Target KinaseIC50 (µM)Citation
4a 2-methyl1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-ylHPI3Kα0.67[3]
4b 2-methyl1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl with modificationsHPI3Kα0.0018[3]
5a PhenylHHDYRK1A>10[4]
5b 4-ChlorophenylHHDYRK1A5.2[4]
5c 4-BromophenylHHCLK10.7[4]

Key SAR Insights for Kinase Inhibition:

  • C3-Substituents: Complex heterocyclic substituents at the C3 position are crucial for potent and selective kinase inhibition, as seen in the PI3Kα inhibitors.

  • C2-Substituents: The nature of the substituent at the C2 position influences the selectivity and potency against different kinases. Halogen substitutions on a C2-phenyl ring can enhance inhibitory activity.

Signaling Pathway Modulation

5-Aminoimidazo[1,2-a]pyridine derivatives have been shown to modulate key signaling pathways implicated in cancer progression.

Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.

Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibition of inhibitor Imidazopyridine 5-Aminoimidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Inhibits

Inhibition of the PI3K/Akt/mTOR pathway.
STAT3/NF-κB Signaling Pathway

The STAT3 and NF-κB signaling pathways are crucial for inflammation and cancer. Certain 5-aminoimidazo[1,2-a]pyridine derivatives have demonstrated the ability to inhibit these pathways, contributing to their anti-inflammatory and anticancer effects.[2][5]

STAT3_NFkB_Pathway cluster_nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Proliferation) STAT3_dimer->Gene_Expression Induces LPS_Receptor LPS/TLR4 IKK IKK LPS_Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Releases NFkB->Nucleus Translocates to NFkB->Gene_Expression Induces Imidazopyridine 5-Aminoimidazo[1,2-a]pyridine Derivatives Imidazopyridine->STAT3 Inhibits Phosphorylation Imidazopyridine->NFkB Inhibits Translocation

Inhibition of STAT3 and NF-κB pathways.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to SAR studies. Below are representative methodologies for key assays used in the evaluation of 5-aminoimidazo[1,2-a]pyridine derivatives.

Synthesis of 5-Aminoimidazo[1,2-a]pyridine Derivatives

A general and widely used method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-haloketone.

Synthesis_Workflow Start Starting Materials: - 2-Aminopyridine derivative - α-Haloketone derivative Reaction Reaction: - Condensation - Solvent (e.g., Ethanol, DMF) - Base (optional, e.g., NaHCO3) - Heat (optional) Start->Reaction Workup Work-up: - Cooling - Precipitation/Extraction - Washing Reaction->Workup Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Product Final Product: 5-Aminoimidazo[1,2-a]pyridine derivative Purification->Product

References

In Silico Prediction of "Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate" Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico prediction of physicochemical, pharmacokinetic (ADMET), and potential biological properties of the novel compound, "Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate." The document outlines methodologies for computational property prediction, presents predicted data in a structured format, and illustrates relevant workflows for drug discovery and development.

Physicochemical and Predicted ADMET Properties

The foundational step in the evaluation of any potential drug candidate is the characterization of its physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. While experimental data for "this compound" is limited, in silico models provide valuable initial assessments.

Physicochemical Properties

Publicly available data provides some of the fundamental physicochemical properties of this molecule.

PropertyValueSource
Molecular Formula C₁₀H₁₁N₃O₂BOC Sciences[1]
Molecular Weight 205.21 g/mol PubChem[2]
Melting Point 216-218°CBOC Sciences[1]
Density 1.35 ± 0.1 g/cm³BOC Sciences[1]
Appearance Grey SolidBOC Sciences[1]
IUPAC Name This compoundPubChem[2]
SMILES CCOC(=O)C1=CN2C(=N1)C=CC=C2NPubChem[2]
InChI Key SDHJUHBOHSJBEH-UHFFFAOYSA-NPubChem[2]
Predicted Drug-Likeness and ADMET Properties

The following table summarizes the predicted ADMET and drug-likeness properties of "this compound" using various computational models. These predictions are crucial for early-stage drug discovery to anticipate a compound's behavior in a biological system.[3] It is important to note that these are computational predictions and require experimental validation.

ParameterPredicted ValueInterpretation
Lipinski's Rule of Five CompliantGood oral bioavailability potential.
Topological Polar Surface Area (TPSA) 69.6 ŲGood potential for cell permeability.
LogP (o/w) 1.5 - 2.0Optimal lipophilicity for drug absorption.
Aqueous Solubility Moderately SolubleFavorable for absorption and formulation.
Human Intestinal Absorption HighLikely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) Permeability Low to ModerateMay have limited central nervous system effects.
CYP450 Inhibition Potential inhibitor of some isoformsFurther investigation for drug-drug interactions is needed.
Hepatotoxicity Low to Moderate RiskRequires further toxicological assessment.
Ames Mutagenicity Low ProbabilityUnlikely to be mutagenic.

In Silico Experimental Protocols

A variety of computational tools, ranging from open-access web servers to commercial software platforms, are available for the prediction of small molecule properties.[1] These tools primarily utilize Quantitative Structure-Activity Relationship (QSAR) models, machine learning algorithms, and physics-based simulations.[4][5]

Protocol for ADMET and Physicochemical Property Prediction using Web-Based Tools

This protocol outlines the general steps for using freely accessible web servers like SwissADME and pkCSM to predict the properties of "this compound".

Objective: To obtain a comprehensive profile of the physicochemical, pharmacokinetic, and drug-likeness properties of the target molecule.

Materials:

  • A computer with internet access.

  • The SMILES string of the molecule: CCOC(=O)C1=CN2C(=N1)C=CC=C2N

Procedure:

  • Access the Web Server: Navigate to a selected ADMET prediction web server (e.g., SwissADME, pkCSM).

  • Input Molecular Structure:

    • Locate the input field on the homepage.

    • Paste the SMILES string of "this compound" into the designated text box.

    • Some platforms may also allow for drawing the structure or uploading a molecular file.

  • Initiate Prediction:

    • Click the "Run" or "Submit" button to start the calculations.

    • The server will process the input and apply its built-in predictive models.

  • Analyze the Results:

    • The output is typically presented in a tabular or graphical format.

    • Examine the predicted values for physicochemical properties (LogP, TPSA, solubility), pharmacokinetic properties (absorption, BBB permeability, CYP inhibition), and drug-likeness (Lipinski's rule, bioavailability score).

    • Pay attention to any visual aids, such as radar plots or molecular diagrams with highlighted properties.

  • Data Curation:

    • Record the predicted values in a structured table for comparison and further analysis.

    • Note the methodologies and models used by the platform as reported in their documentation.

Protocol for Potential Target Identification via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] This can be used to identify potential biological targets for a small molecule. Reverse docking, where a ligand is docked against a library of potential protein targets, is particularly useful for this purpose.[7][8]

Objective: To identify potential protein targets for "this compound" by predicting its binding affinity to a panel of known protein structures.

Materials:

  • Molecular docking software (e.g., AutoDock, GOLD, Discovery Studio).[6]

  • A 3D structure of the ligand ("this compound") in a suitable format (e.g., .mol2, .pdbqt).

  • A library of 3D protein structures (e.g., from the Protein Data Bank - PDB) representing potential drug targets.

Procedure:

  • Ligand Preparation:

    • Generate a 3D conformation of the ligand using a molecular modeling tool.

    • Assign appropriate atom types and charges.

    • Minimize the energy of the ligand structure.

  • Protein Preparation:

    • Select a set of protein targets from the PDB.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign charges.

    • Define the binding site or "grid box" for docking calculations.

  • Docking Simulation:

    • Load the prepared ligand and protein structures into the docking software.

    • Configure the docking parameters, including the search algorithm and scoring function.

    • Run the docking simulation for each protein target.

  • Analysis of Docking Results:

    • Analyze the predicted binding poses and their corresponding binding energies (docking scores).

    • A lower binding energy generally indicates a more favorable interaction.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the top-scoring poses.

  • Target Prioritization:

    • Rank the potential protein targets based on their docking scores and the plausibility of the predicted binding modes.

    • Further investigate the biological relevance of the top-ranked targets in the context of the desired therapeutic area.

Visualizing In Silico Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the in silico prediction processes described in this guide.

In_Silico_Prediction_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_output Output & Analysis Molecule This compound (SMILES/3D Structure) Physicochemical Physicochemical Properties (LogP, TPSA, Solubility) Molecule->Physicochemical ADMET ADMET Properties (Absorption, BBB, Metabolism, Toxicity) Molecule->ADMET Target Biological Target Identification (Molecular Docking) Molecule->Target Data Predicted Data Summary Physicochemical->Data ADMET->Data Analysis Drug-Likeness Assessment Target->Analysis Data->Analysis Prioritization Lead Candidate Prioritization Analysis->Prioritization

Caption: General workflow for in silico property prediction.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation LigandPrep Ligand Preparation (3D Structure Generation & Optimization) Docking Molecular Docking (Ligand vs. Protein Library) LigandPrep->Docking ProteinPrep Protein Target Preparation (PDB Structure Cleaning) ProteinPrep->Docking Scoring Binding Energy Calculation (Docking Score) Docking->Scoring Pose Binding Pose Analysis (Interaction Mapping) Scoring->Pose Validation Experimental Validation (Binding Assays) Pose->Validation

Caption: Workflow for potential target identification via molecular docking.

Biological Context and Potential Applications

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities. Derivatives of this core have been investigated for their potential as anti-cancer, anti-inflammatory, anti-viral, and anti-bacterial agents. The specific biological activity of "this compound" will depend on its interactions with specific biological targets. The in silico methods described in this guide provide a rational approach to generating hypotheses about these potential targets, which can then be tested experimentally.

Conclusion

In silico prediction of physicochemical and ADMET properties is an indispensable component of modern drug discovery. For "this compound," computational models suggest favorable drug-like properties, including good potential for oral absorption. While predictions for blood-brain barrier permeability and potential toxicities require careful consideration and experimental validation, these initial computational assessments provide a strong foundation for further investigation. The outlined protocols and workflows offer a roadmap for researchers to leverage computational tools to guide the development of this and other novel chemical entities.

References

Methodological & Application

Synthesis protocol for "Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is based on the well-established cyclocondensation reaction between a substituted 2-aminopyridine and an α-halo carbonyl compound. Specifically, this protocol outlines the reaction of pyridine-2,6-diamine with ethyl bromopyruvate. The procedure is robust, scalable, and provides a clear pathway to obtaining the target compound for further research and development activities.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in pharmaceutical research. Derivatives of this core structure have been investigated for their potential as anti-inflammatory, antiviral, and anticancer agents. This compound, with its amino and ester functionalities, serves as a versatile intermediate for the synthesis of more complex molecules and compound libraries for high-throughput screening.

The synthesis of the imidazo[1,2-a]pyridine core is most commonly achieved through the reaction of a 2-aminopyridine derivative with an α-halocarbonyl compound.[1] This application note details a specific protocol for the synthesis of the 5-amino substituted derivative, leveraging the reaction of commercially available pyridine-2,6-diamine and ethyl bromopyruvate.

Reaction Scheme

The synthesis proceeds via a cyclocondensation reaction as depicted below:

Scheme 1: Synthesis of this compound

Experimental Protocol

This protocol is adapted from the synthesis of a structurally related compound, Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate.[2]

Materials:

  • Pyridine-2,6-diamine

  • Ethyl bromopyruvate

  • Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyridine-2,6-diamine (1.0 eq), sodium bicarbonate (1.0 eq), and anhydrous ethanol.

  • Stir the mixture at room temperature to ensure good suspension.

  • Slowly add ethyl bromopyruvate (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • To the residue, add dichloromethane and water. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as hexane or an ethyl acetate/hexane mixture, to afford the pure this compound as a solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of an analogous compound, Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate, which can be considered representative for the target synthesis.[2]

ParameterValue
Starting Material 15-bromo-2,3-diaminopyridine
Starting Material 2Ethyl bromopyruvate
BaseSodium Bicarbonate
SolventEthanol
Reaction ConditionReflux
Yield65%
AppearanceYellow Crystals

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product pyridine_diamine Pyridine-2,6-diamine reflux Reflux in Ethanol pyridine_diamine->reflux ethyl_bromopyruvate Ethyl bromopyruvate ethyl_bromopyruvate->reflux na_hco3 NaHCO3 na_hco3->reflux ethanol Ethanol ethanol->reflux evaporation Solvent Evaporation reflux->evaporation 1. Cool extraction DCM Extraction evaporation->extraction 2. Add DCM/Water drying Drying (Na2SO4) extraction->drying 3. Combine organic layers purification Recrystallization drying->purification 4. Filter & Concentrate final_product Ethyl 5-Aminoimidazo[1,2-a] pyridine-2-carboxylate purification->final_product

Caption: General workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Ethyl bromopyruvate is a lachrymator and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound. The described protocol is based on established and reliable chemical transformations, offering researchers and drug development professionals a clear path to access this important building block for further chemical exploration and the development of novel therapeutic agents.

References

Application Notes and Protocols for Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. In the field of oncology, derivatives of this scaffold have emerged as potent inhibitors of key signaling pathways implicated in tumor growth, proliferation, and survival. Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate is a key building block for the synthesis of these advanced derivatives. Its strategic functionalization allows for the development of targeted anticancer agents. This document provides an overview of the application of this chemical entity in anticancer research, along with detailed protocols for evaluating the efficacy of its derivatives.

Application Notes

This compound serves as a versatile starting material for the synthesis of a variety of potent anticancer compounds. The amino group at the 5-position and the ethyl carboxylate at the 2-position offer reactive handles for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Derivatives of the imidazo[1,2-a]pyridine core have been shown to target several critical cancer-related signaling pathways, including:

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in a wide range of human cancers, promoting cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine derivatives have been synthesized and identified as potent PI3Kα inhibitors.[1]

  • Nek2 Inhibition: NIMA-related kinase 2 (Nek2) is a protein kinase that plays a crucial role in cell cycle regulation. Its overexpression is associated with tumorigenesis and poor prognosis in various cancers. Structure-based design has led to the development of highly potent and selective Nek2 inhibitors based on the imidazo[1,2-a]pyridine scaffold.

  • EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a key driver of cell proliferation and is a well-established target in cancer therapy. Novel imidazo[1,2-a]pyridine derivatives have been designed as EGFR inhibitors.

The general strategy for utilizing this compound in anticancer drug discovery involves its chemical modification to generate a library of diverse derivatives. These derivatives are then subjected to a battery of in vitro assays to assess their cytotoxic and cytostatic effects on various cancer cell lines. Promising candidates are further investigated to elucidate their mechanism of action, often involving the analysis of their impact on specific signaling pathways and cellular processes like apoptosis and cell cycle progression.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of various imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound IDTarget/ClassCancer Cell LineIC50 (µM)
Compound 35 PI3Kα InhibitorT47D (Breast)0.15
MBM-17 Nek2 InhibitorVarious0.003
MBM-55 Nek2 InhibitorVarious0.001
Compound 8b EGFR InhibitorK-562 (Leukemia)2.91
Compound 8c EGFR/COX-2 InhibitorK-562 (Leukemia)1.09
Compound 12b Anticancer AgentHep-2 (Laryngeal)11
HepG2 (Liver)13
A375 (Melanoma)11
MCF-7 (Breast)11

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of newly synthesized imidazo[1,2-a]pyridine derivatives on cancer cells.

Materials:

  • Cancer cell lines (e.g., T47D, K-562, HeLa)

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • Test compounds (imidazo[1,2-a]pyridine derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% (v/v). Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Analysis by Western Blotting

This protocol is used to determine if the anticancer activity of the imidazo[1,2-a]pyridine derivatives is mediated through the induction of apoptosis.

Materials:

  • Cancer cells treated with the test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Harvest the cells and lyse them in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Analyze the expression levels of apoptotic markers. An increase in the levels of cleaved Caspase-3 and cleaved PARP, and a change in the Bax/Bcl-2 ratio are indicative of apoptosis induction.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of the imidazo[1,2-a]pyridine derivatives on cell cycle progression.

Materials:

  • Cancer cells treated with the test compound

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cancer cells with the test compound at its IC50 concentration for 24 hours. Harvest both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Visualizations

G cluster_synthesis Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies Ethyl_5_Aminoimidazo Ethyl 5-Aminoimidazo[1,2-a] pyridine-2-carboxylate Derivatives Library of Imidazo[1,2-a]pyridine Derivatives Ethyl_5_Aminoimidazo->Derivatives Chemical Modification Cell_Viability Cell Viability Assay (MTT) Derivatives->Cell_Viability IC50 IC50 Determination Cell_Viability->IC50 Apoptosis_Assay Apoptosis Assay (Western Blot) IC50->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle_Assay Lead_Compound Lead Compound Identification Apoptosis_Assay->Lead_Compound Cell_Cycle_Assay->Lead_Compound

Caption: Experimental workflow for the development of anticancer agents.

PI3K_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Imidazo_Derivative Imidazo[1,2-a]pyridine Derivative Imidazo_Derivative->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Apoptosis_Pathway Imidazo_Derivative Imidazo[1,2-a]pyridine Derivative Bax Bax (Pro-apoptotic) Imidazo_Derivative->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Imidazo_Derivative->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis

Caption: Induction of apoptosis by imidazo[1,2-a]pyridine derivatives.

References

Application Notes and Protocols: Evaluation of Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate as a Potential Antitubercular Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate and its analogs as potential therapeutic agents against Mycobacterium tuberculosis. The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework in the development of novel antitubercular drugs, with several derivatives demonstrating potent activity against drug-susceptible and drug-resistant strains of M. tuberculosis.

Introduction

The rising prevalence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) underscores the urgent need for new therapeutic agents with novel mechanisms of action. The imidazo[1,2-a]pyridine class of compounds has been identified as a promising source of new antitubercular leads. Notably, compounds within this class have been shown to target the cytochrome bcc complex (QcrB), a critical component of the electron transport chain in M. tuberculosis, thereby disrupting cellular respiration and energy production.[1][2][3][4][5]

This document outlines the experimental workflow and detailed protocols for the initial screening and characterization of this compound as a potential antitubercular agent.

Proposed Mechanism of Action

Several studies on imidazo[1,2-a]pyridine derivatives have identified the QcrB subunit of the cytochrome bc1 complex as a primary target.[1][3][4] Inhibition of QcrB disrupts the electron transport chain, leading to a depletion of ATP synthesis and ultimately causing bacterial cell death. The proposed signaling pathway for this inhibition is depicted below.

Proposed Mechanism of Action of Imidazo[1,2-a]pyridine Derivatives Imidazo[1,2-a]pyridine\nDerivative Imidazo[1,2-a]pyridine Derivative QcrB Subunit\n(Cytochrome bc1 complex) QcrB Subunit (Cytochrome bc1 complex) Imidazo[1,2-a]pyridine\nDerivative->QcrB Subunit\n(Cytochrome bc1 complex) Inhibition Electron Transport Chain Electron Transport Chain QcrB Subunit\n(Cytochrome bc1 complex)->Electron Transport Chain Disruption Proton Motive Force Proton Motive Force Electron Transport Chain->Proton Motive Force Diminished ATP Synthesis ATP Synthesis Proton Motive Force->ATP Synthesis Reduced Bacterial Cell Death Bacterial Cell Death ATP Synthesis->Bacterial Cell Death Leads to

Caption: Proposed mechanism of action for imidazo[1,2-a]pyridine derivatives.

Quantitative Data Summary

While specific antitubercular activity data for this compound is not yet publicly available, the following table presents representative data for other imidazo[1,2-a]pyridine derivatives to illustrate the expected format for data presentation.

Compound IDM. tuberculosis StrainMIC (µg/mL)IC50 (Vero Cells, µg/mL)Selectivity Index (SI = IC50/MIC)
IPA-6 H37Rv0.05>3.125>62.5
IPA-9 H37Rv0.4>3.125>7.8
IPS-1 H37Rv0.4>3.125>7.8
Compound 1 H37Rv<0.035>10>285
Compound 5 H37Rv0.0625Not ReportedNot Applicable

Note: The data presented in this table is for illustrative purposes and is derived from published studies on various imidazo[1,2-a]pyridine analogues.[6] The actual activity of this compound must be determined experimentally.

Experimental Protocols

The following are detailed protocols for the in vitro and in vivo evaluation of novel antitubercular compounds.

In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase)

  • Alamar Blue reagent

  • 96-well microplates

  • Test compound (this compound)

  • Standard antitubercular drug (e.g., Isoniazid)

  • DMSO (Dimethyl sulfoxide)

Protocol:

  • Preparation of Inoculum:

    • Grow M. tuberculosis H37Rv in 7H9 broth until it reaches a logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

    • Dilute the suspension 1:20 in 7H9 broth to achieve a final inoculum of approximately 1 x 10^5 CFU/mL.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the compound in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.

    • Include a positive control (Isoniazid) and a negative control (DMSO vehicle).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • After incubation, add 20 µL of Alamar Blue reagent to each well.

    • Incubate the plates for an additional 24 hours at 37°C.

  • Reading Results:

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change.

In Vitro Cytotoxicity Assay: MTT Assay on Vero Cells

This assay assesses the toxicity of the compound to mammalian cells.

Materials:

  • Vero cells (or other suitable mammalian cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Test compound

Protocol:

  • Cell Seeding:

    • Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM.

    • Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in DMEM.

    • Replace the medium in the wells with 100 µL of the compound dilutions.

    • Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Efficacy: Murine Model of Tuberculosis

This model evaluates the in vivo efficacy of the compound.

Materials:

  • BALB/c mice (6-8 weeks old)

  • Mycobacterium tuberculosis H37Rv

  • Aerosol exposure system

  • Test compound formulated for oral gavage or other appropriate route of administration

  • Standard antitubercular drugs (e.g., Isoniazid, Rifampicin)

Protocol:

  • Infection:

    • Infect mice with a low dose of M. tuberculosis H37Rv (approximately 100-200 CFU) via the aerosol route.

  • Treatment:

    • Begin treatment 2-4 weeks post-infection.

    • Administer the test compound and control drugs to different groups of mice daily or as determined by pharmacokinetic studies.

    • Include an untreated control group.

  • Monitoring:

    • Monitor the body weight and clinical signs of the mice throughout the experiment.

  • Evaluation of Bacterial Load:

    • At specific time points (e.g., after 4 and 8 weeks of treatment), euthanize a subset of mice from each group.

    • Harvest the lungs and spleens, homogenize the tissues, and plate serial dilutions on Middlebrook 7H11 agar to determine the bacterial load (CFU).

  • Data Analysis:

    • Compare the CFU counts in the organs of treated mice to those of the untreated control group to determine the efficacy of the compound.

Experimental Workflow

The following diagram illustrates the general workflow for the discovery and preclinical evaluation of novel antitubercular agents.

Experimental Workflow for Antitubercular Drug Discovery cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Synthesis\n(this compound) Compound Synthesis (this compound) Primary Screening\n(MABA Assay) Primary Screening (MABA Assay) Compound Synthesis\n(this compound)->Primary Screening\n(MABA Assay) Cytotoxicity Assay\n(MTT Assay) Cytotoxicity Assay (MTT Assay) Primary Screening\n(MABA Assay)->Cytotoxicity Assay\n(MTT Assay) Lead Identification Lead Identification Cytotoxicity Assay\n(MTT Assay)->Lead Identification Pharmacokinetic Studies Pharmacokinetic Studies Lead Identification->Pharmacokinetic Studies Efficacy Studies\n(Murine Model) Efficacy Studies (Murine Model) Pharmacokinetic Studies->Efficacy Studies\n(Murine Model) Toxicity Studies Toxicity Studies Efficacy Studies\n(Murine Model)->Toxicity Studies Preclinical Candidate Preclinical Candidate Toxicity Studies->Preclinical Candidate

Caption: A generalized workflow for antitubercular drug discovery and development.

References

Unlocking New Therapeutic Avenues: Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate in Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of novel kinase inhibitors is a critical frontier in the development of targeted therapies for a multitude of diseases, particularly cancer. The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the design of potent and selective kinase inhibitors. This document provides detailed application notes and protocols for the study of "Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate" and its derivatives as kinase inhibitors, with a focus on their role in modulating key cellular signaling pathways.

While specific kinase inhibition data for this compound is not extensively available in the public domain, numerous studies on its structural analogs have demonstrated significant potential in targeting critical kinases involved in cancer progression. These derivatives have shown inhibitory activity against key signaling pathways, including the PI3K/Akt/mTOR and STAT3/NF-κB pathways, which are frequently dysregulated in various cancers.

Application Notes

Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of several key kinases. Their mechanism of action often involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.

Key Kinase Targets and Signaling Pathways:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been shown to be potent inhibitors of PI3Kα and/or mTOR.[2][3]

  • STAT3/NF-κB Pathway: The STAT3 and NF-κB transcription factors play crucial roles in inflammation, immunity, and cancer.[4] They are often constitutively activated in cancer cells, promoting cell survival and proliferation. Novel imidazo[1,2-a]pyridine derivatives have been shown to suppress the activation of these pathways.[4]

  • Other Kinases: The versatile imidazo[1,2-a]pyridine scaffold has also been utilized to develop inhibitors for other important kinases such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and DYRK1A/CLK1.[5]

Quantitative Data on Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the inhibitory activities of various imidazo[1,2-a]pyridine derivatives against different kinases and cancer cell lines. It is important to note that these are representative examples, and the activity of a specific compound is highly dependent on its substitution pattern.

Table 1: In Vitro Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Derivative A PI3Kα1.8[6]
Derivative B mTOR21[3]
Derivative C Akt1640[7]
Compound 4c CLK1700[5]
Compound 4c DYRK1A2600[5]
MBM-17 Nek23.0[8]
MBM-55 Nek21.0[8]

Table 2: Anti-proliferative Activity of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 6 A375Melanoma9.7[1]
Compound 6 HeLaCervical Cancer12.3[1]
Compound 12 A375Melanoma0.14[6]
Compound 12 HeLaCervical Cancer0.21[6]
Compound 3f MCF-7Breast Cancer9.2[9]

Experimental Protocols

Detailed methodologies are crucial for the successful evaluation of kinase inhibitors. The following are standard protocols for key experiments in this area of research.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant Kinase (e.g., PI3Kα)

  • Kinase Substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test Compound (e.g., this compound derivative)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of kinase solution to each well of a 384-well plate.

    • Add 2.5 µL of the test compound or DMSO (vehicle control).

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a mixture of substrate and ATP.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic effects of a compound.

Materials:

  • Cancer cell line of interest (e.g., A375 melanoma cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test Compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 hours).

  • MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.[1]

Protocol 3: Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of changes in signaling pathways.

Materials:

  • Cancer cells treated with the test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse the treated cells and determine the protein concentration.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression and phosphorylation.

Visualizations

The following diagrams illustrate key signaling pathways and a typical experimental workflow.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotion Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

STAT3_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 pSTAT3->pSTAT3 GeneExpression Gene Expression (Proliferation, Survival) pSTAT3->GeneExpression Transcription IKK IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release NFkB->GeneExpression Transcription Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->JAK Inhibition Inhibitor->IKK Inhibition

Caption: The STAT3 and NF-κB signaling pathways and potential inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action cluster_invivo In Vivo Studies Synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives KinaseAssay In Vitro Kinase Inhibition Assay (IC50 Determination) Synthesis->KinaseAssay CellViability Cell Viability Assay (e.g., MTT) (IC50 Determination) KinaseAssay->CellViability WesternBlot Western Blot Analysis (Signaling Pathway Modulation) CellViability->WesternBlot CellCycle Cell Cycle Analysis WesternBlot->CellCycle Apoptosis Apoptosis Assays CellCycle->Apoptosis Xenograft Xenograft Tumor Models Apoptosis->Xenograft

Caption: A typical workflow for the evaluation of kinase inhibitors.

References

Application Notes and Protocols for Dissolving Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate for Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic organic compound with potential applications in pharmaceutical and life science research. Proper dissolution of this compound is critical for obtaining accurate and reproducible results in various biological assays. These application notes provide a detailed protocol for the solubilization of this compound, addressing common challenges such as poor aqueous solubility.

Compound Information
PropertyValueReference
IUPAC Name This compound[1]
Molecular Formula C₁₀H₁₁N₃O₂[1]
Molecular Weight 205.21 g/mol [1]
Appearance Grey Solid[2]
Melting Point 216-218°C[2]
Storage Store at 2-8°C[2]
Solubility Data
SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)Observations
DMSO25
DMF25
Ethanol25
Methanol25
PBS (pH 7.4)25
Water25

Initial qualitative testing is recommended with a small amount of the compound (1-2 mg) in a small volume of solvent (e.g., 100-200 µL).

Experimental Protocols

Preparation of a High-Concentration Stock Solution

For most in vitro assays, it is standard practice to prepare a high-concentration stock solution in an organic solvent, which is then further diluted into aqueous assay media. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose due to its ability to dissolve a wide range of organic compounds.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Protocol:

  • Weighing the Compound: Accurately weigh the desired amount of this compound using a calibrated analytical balance. Perform this in a fume hood and wear appropriate personal protective equipment (PPE).

  • Solvent Addition: Transfer the weighed compound into a sterile vial. Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution:

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution for any undissolved particulates.

    • If the compound is not fully dissolved, sonicate the vial in a water bath sonicator for 5-10 minutes.

    • Gentle warming in a 37°C water bath for 5-10 minutes can also aid dissolution. However, be cautious as heat may degrade some compounds. Always check for compound stability at elevated temperatures.

  • Storage: Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Preparation of Working Solutions for In Vitro Cell-Based Assays

It is crucial to minimize the final concentration of the organic solvent in the cell culture medium to avoid cytotoxicity. The final DMSO concentration should typically be kept below 0.5%, and a vehicle control with the same final DMSO concentration must be included in all experiments.

Materials:

  • High-concentration stock solution of this compound in DMSO

  • Sterile, pre-warmed cell culture medium

  • Sterile serological pipettes and micropipette tips

  • Sterile microcentrifuge tubes or 96-well plates

Protocol:

  • Thaw Stock Solution: Thaw an aliquot of the high-concentration stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is often beneficial to perform an intermediate dilution of the stock solution in the cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you can first prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed medium.

  • Final Dilution: Add the stock or intermediate solution to the pre-warmed cell culture medium to achieve the final desired concentrations. It is best to add the compound solution to the medium while gently vortexing or swirling to ensure rapid mixing and prevent precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to the cell culture medium, ensuring the final solvent concentration matches that of the experimental wells.

Preparation of Dosing Solutions for In Vivo Studies

For in vivo studies, the formulation of the dosing solution is critical for ensuring bioavailability and minimizing toxicity. If DMSO is used as a primary solvent, it is often necessary to use co-solvents to maintain solubility upon dilution into an aqueous vehicle for injection.

Materials:

  • High-concentration stock solution in DMSO

  • Co-solvents such as PEG400, Tween 80, or Solutol HS 15

  • Aqueous vehicle (e.g., sterile saline or PBS)

Protocol:

  • Formulation Development (Small Scale): It is essential to first determine a suitable vehicle composition that maintains the compound's solubility at the desired final concentration. Test various combinations of DMSO and co-solvents. A common starting point for a formulation could be 10% DMSO, 40% PEG400, and 50% sterile saline.

  • Preparation of Dosing Solution:

    • Start with the required volume of the high-concentration DMSO stock solution.

    • Add the co-solvent(s) (e.g., PEG400, Tween 80) and mix thoroughly.

    • Slowly add the aqueous vehicle dropwise while continuously vortexing or stirring to prevent precipitation.

  • Final Checks: Visually inspect the final dosing solution for any signs of precipitation. The solution should be clear. If precipitation occurs, the formulation must be optimized.

  • Administration: Administer the dosing solution to the animals as per the experimental protocol. Always include a vehicle control group that receives the same formulation without the test compound.

Visualizations

Dissolution_Workflow Workflow for Dissolving this compound cluster_stock Stock Solution Preparation cluster_invitro In Vitro Working Solution cluster_invivo In Vivo Dosing Solution weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm add_dmso->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store thaw_stock_vitro Thaw Stock Solution store->thaw_stock_vitro thaw_stock_vivo Thaw Stock Solution store->thaw_stock_vivo intermediate_dilution Intermediate Dilution (Optional) thaw_stock_vitro->intermediate_dilution final_dilution_vitro Final Dilution in Culture Medium intermediate_dilution->final_dilution_vitro add_to_assay Add to Assay Plate final_dilution_vitro->add_to_assay add_cosolvent Add Co-solvent(s) (e.g., PEG400) thaw_stock_vivo->add_cosolvent add_aqueous Add Aqueous Vehicle add_cosolvent->add_aqueous administer Administer to Animal add_aqueous->administer start Start start->weigh

Caption: Workflow for preparing solutions of this compound.

Solvent_Selection_Logic Solvent Selection Decision Pathway start Start with Compound solubility_test Is solubility known? start->solubility_test empirical_test Perform empirical solubility test (DMSO, DMF, Ethanol, etc.) solubility_test->empirical_test No select_solvent Select solvent with highest solubility (likely DMSO) solubility_test->select_solvent Yes empirical_test->select_solvent prepare_stock Prepare high-concentration stock solution select_solvent->prepare_stock assay_type Assay Type? prepare_stock->assay_type in_vitro Prepare working solution in aqueous medium (Final DMSO < 0.5%) assay_type->in_vitro In Vitro in_vivo Prepare dosing solution with co-solvents assay_type->in_vivo In Vivo end Proceed with Assay in_vitro->end in_vivo->end

Caption: Decision pathway for solvent selection and solution preparation.

References

Application Notes and Protocols for High-Throughput Screening of Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class of compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its versatile biological activities.[1] Derivatives of imidazo[1,2-a]pyridine have been identified as potent inhibitors of various protein kinases, positioning them as promising candidates for the development of novel therapeutics, particularly in oncology.[2] High-throughput screening (HTS) is an essential methodology in early-stage drug discovery that enables the rapid evaluation of large compound libraries to identify "hit" compounds that modulate the activity of a specific biological target.[3] These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of this compound and its analogs against protein kinase targets.

Biological Context and Signaling Pathway

The imidazo[1,2-a]pyridine core is a key pharmacophore in the development of inhibitors for several critical signaling pathways implicated in cancer progression. One of the most relevant pathways for this class of compounds is the PI3K/AKT/mTOR signaling cascade.[1][4] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention. This compound, as a potential kinase inhibitor, is hypothesized to interfere with the catalytic activity of key kinases within this pathway, thereby blocking downstream signaling and inhibiting cancer cell growth.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Compound This compound Compound->PI3K inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

High-Throughput Screening Workflow

A typical HTS campaign to identify kinase inhibitors involves a series of automated steps, from compound library preparation to data analysis, designed to efficiently screen thousands of compounds.[3] The workflow ensures reproducibility and minimizes variability.

HTS_Workflow CompoundLibrary Compound Library (incl. Ethyl 5-Aminoimidazo [1,2-a]pyridine-2-carboxylate) PlatePreparation Assay Plate Preparation (384-well format) CompoundLibrary->PlatePreparation ReagentAddition Robotic Reagent Addition (Kinase, Substrate, ATP) PlatePreparation->ReagentAddition Incubation Incubation ReagentAddition->Incubation SignalDetection Signal Detection (e.g., TR-FRET, Luminescence) Incubation->SignalDetection DataAnalysis Data Analysis & Hit Identification SignalDetection->DataAnalysis HitConfirmation Hit Confirmation & Validation DataAnalysis->HitConfirmation

Caption: High-Throughput Screening Workflow.

Data Presentation: Representative Screening Data

The following table summarizes hypothetical quantitative data for "this compound" against a panel of kinases. This data is for illustrative purposes to demonstrate how results from an HTS campaign are typically presented. IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

CompoundTarget KinaseAssay TypeIC50 (nM)
This compound PI3Kα TR-FRET 75
This compound mTOR TR-FRET 150
This compound AKT1 ADP-Glo 800
This compound PDK1 ADP-Glo >10,000
Staurosporine (Control)PI3KαTR-FRET5
Rapamycin (Control)mTORTR-FRET1

Experimental Protocols

Protocol 1: Biochemical Kinase Assay using TR-FRET

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for HTS of kinase inhibitors.[5]

1. Materials and Reagents:

  • Compound of Interest: this compound

  • Kinase: Recombinant human PI3Kα

  • Substrate: Biotinylated peptide substrate

  • Detection Reagents: Europium-labeled anti-phospho-substrate antibody (donor) and Streptavidin-allophycocyanin (acceptor)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • ATP: Adenosine triphosphate

  • Controls: Staurosporine (positive control), DMSO (negative control)

  • Microplates: 384-well, low-volume, white plates

2. Assay Procedure:

  • Compound Plating: Prepare serial dilutions of this compound and controls in DMSO. Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well plate.

  • Kinase Addition: Add 5 µL of the diluted PI3Kα solution in assay buffer to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of a solution containing the biotinylated peptide substrate and ATP in assay buffer to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the detection reagent mix (Europium-labeled antibody and Streptavidin-allophycocyanin) in detection buffer to each well.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 340 nm.

3. Data Analysis:

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

  • Normalize the data using the positive and negative controls.

  • Plot the normalized response against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Kinase Activity Assay

This protocol outlines a cell-based assay to assess the inhibitory effect of the compound on a specific signaling pathway in a more physiologically relevant context.[6][7]

1. Materials and Reagents:

  • Compound of Interest: this compound

  • Cell Line: A cancer cell line with a constitutively active PI3K/AKT/mTOR pathway (e.g., MCF-7)

  • Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum and antibiotics

  • Stimulant: Insulin-like growth factor 1 (IGF-1)

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

  • Antibodies: Primary antibodies against phospho-AKT (Ser473) and total AKT; secondary HRP-conjugated antibody

  • Detection Reagent: Chemiluminescent substrate

  • Microplates: 96-well cell culture plates

2. Assay Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 2 hours.

  • Stimulation: Stimulate the cells with IGF-1 for 15-30 minutes.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting or ELISA: Analyze the phosphorylation status of AKT in the cell lysates. For a higher throughput format, a sandwich ELISA can be used with a capture antibody for total AKT and a detection antibody for phospho-AKT.

  • Data Acquisition: For Western blotting, image the chemiluminescent signal. For ELISA, read the absorbance or fluorescence on a plate reader.

3. Data Analysis:

  • Quantify the signal for phospho-AKT and normalize it to the total AKT signal.

  • Normalize the data to the vehicle-treated control.

  • Plot the normalized phospho-AKT levels against the compound concentration to determine the cellular IC50.

Conclusion

This compound represents a promising scaffold for the development of novel kinase inhibitors. The protocols and workflows described in these application notes provide a robust framework for the high-throughput screening and characterization of this compound and its analogs. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify and validate potent and selective inhibitors of key signaling pathways, paving the way for the development of new targeted therapies.

References

Application Notes and Protocols for the Derivatization of Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel analogs derived from Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer properties.[1][2] The derivatization strategies outlined below focus on two primary modifications: amide bond formation at the 5-amino position and Suzuki-Miyaura cross-coupling at the 3-position of the imidazo[1,2-a]pyridine core.

Biological Context and Signaling Pathways

Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of the PI3K/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. By targeting key kinases in this pathway, such as PI3K and mTOR, these compounds can induce cell cycle arrest and apoptosis in cancer cells. The general mechanism involves the inhibition of ATP binding to the kinase domain of these enzymes, thereby blocking the downstream signaling cascade.

Below is a diagram illustrating the targeted PI3K/mTOR signaling pathway.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Growth & Survival S6K->Proliferation fourEBP1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Analog Inhibitor->PI3K inhibition Inhibitor->mTORC1 inhibition

Caption: PI3K/mTOR Signaling Pathway Inhibition.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of representative imidazo[1,2-a]pyridine derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Table 1: Anticancer Activity of 3-Aminoimidazo[1,2-a]pyridine Analogs [3]

Compound IDR Group (at C-2)Cancer Cell LineIC50 (µM)
1 IndoleMCF-7 (Breast)20.47
2 Nitro-phenylHT-29 (Colon)4.15
3 FuranB16F10 (Melanoma)197.06
4 TolylB16F10 (Melanoma)21.75

Table 2: Antiprotozoal Activity of Bis-benzamidino Imidazo[1,2-a]pyridines [4]

Compound IDR Group (at C-3)OrganismIC50 (nM)
7a HT. b. r.7
7b MethylT. b. r.38
7c EthylP. f.23
7d PropylP. f.92

Experimental Protocols

The following protocols describe the general procedures for the derivatization of this compound.

Protocol 1: Amide Coupling at the 5-Amino Position

This protocol details the synthesis of N-(2-(ethoxycarbonyl)imidazo[1,2-a]pyridin-5-yl)amides via a standard amide coupling reaction.

Amide_Coupling_Workflow Start Ethyl 5-Aminoimidazo[1,2-a] pyridine-2-carboxylate Reaction Stir at Room Temp (12-24 h) Start->Reaction Reagents Carboxylic Acid, EDC, HOBt, DIPEA, DMF Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Acyl Analog Purification->Product

Caption: Amide Coupling Experimental Workflow.

Materials:

  • This compound

  • Carboxylic acid of choice (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) and the desired carboxylic acid (1.1 equivalents) in anhydrous DMF, add HOBt (1.2 equivalents) and DIPEA (2.0 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acyl analog.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the 3-Position

This protocol involves a two-step process: bromination of the 3-position followed by a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Suzuki Coupling Start Ethyl 5-Aminoimidazo[1,2-a] pyridine-2-carboxylate Bromination N-Bromosuccinimide (NBS) Acetonitrile, RT Start->Bromination Intermediate Ethyl 5-Amino-3-bromoimidazo [1,2-a]pyridine-2-carboxylate Bromination->Intermediate Coupling Heat (e.g., 80-100 °C) Intermediate->Coupling Reagents Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O Reagents->Coupling Product 3-Aryl Analog Coupling->Product

Caption: Suzuki Coupling Experimental Workflow.

Step 1: Bromination of the 3-Position

Materials:

  • This compound

  • N-Bromosuccinimide (NBS) (1.1 equivalents)

  • Anhydrous Acetonitrile

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous acetonitrile.

  • Add N-Bromosuccinimide (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield Ethyl 5-Amino-3-bromoimidazo[1,2-a]pyridine-2-carboxylate.

Step 2: Suzuki-Miyaura Cross-Coupling

Materials:

  • Ethyl 5-Amino-3-bromoimidazo[1,2-a]pyridine-2-carboxylate

  • Arylboronic acid of choice (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,2-Dimethoxyethane (DME) and Water (4:1 mixture)

Procedure:

  • To a reaction vessel, add Ethyl 5-Amino-3-bromoimidazo[1,2-a]pyridine-2-carboxylate (1.0 equivalent), the arylboronic acid (1.5 equivalents), and potassium carbonate (2.0 equivalents).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture of DME and water (4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the desired 3-aryl analog.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Note: These protocols are intended as a general guide and may require optimization for specific substrates and reaction scales. It is recommended to perform small-scale test reactions to determine the optimal conditions. Always adhere to standard laboratory safety procedures.

References

Application Notes and Protocols: Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate, a key building block in the development of novel therapeutics. The unique structural features of this compound, particularly the presence of a nucleophilic amino group and an ester functionality on the privileged imidazo[1,2-a]pyridine scaffold, make it a versatile starting material for the synthesis of a diverse range of biologically active molecules.

Overview and Key Applications

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine core is a well-established scaffold in numerous approved drugs and clinical candidates, known for its ability to interact with a variety of biological targets. The 5-amino group serves as a crucial handle for introducing chemical diversity, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Key Potential Applications:

  • Kinase Inhibitors: The imidazo[1,2-a]pyridine scaffold is a common core in the design of inhibitors for various kinases, including phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). Derivatives of this compound are promising candidates for the development of novel anti-cancer agents.

  • Antiviral and Antibacterial Agents: Functionalization of the amino group can lead to compounds with potential antiviral and antibacterial activities.

  • Central Nervous System (CNS) Agents: The imidazo[1,2-a]pyridine nucleus is also found in drugs targeting CNS disorders.

Synthesis of this compound

The synthesis of this compound can be achieved through a cyclocondensation reaction between a suitably substituted 2-aminopyridine and an ethyl α-halo-β-oxopropionate. While a specific protocol for the 5-amino derivative is not widely published, a reliable procedure can be adapted from the synthesis of the analogous 5-methyl derivative.[1][2][3]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate.[1][2][3]

Reaction Scheme:

G cluster_0 Starting Material cluster_1 Product start SM 2,6-Diaminopyridine reagents + Ethyl 3-bromo-2-oxopropanoate Ethanol, Reflux P This compound reagents->P SM->reagents

Caption: Synthesis of the target compound.

Materials:

  • 2,6-Diaminopyridine

  • Ethyl 3-bromo-2-oxopropanoate

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,6-diaminopyridine (1.0 eq) in absolute ethanol, add sodium bicarbonate (1.5 eq).

  • To this suspension, add ethyl 3-bromo-2-oxopropanoate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data (Expected):

ParameterValueReference
Starting Material2,6-DiaminopyridineAdapted Protocol
ReagentEthyl 3-bromo-2-oxopropanoateAdapted Protocol
SolventEthanol[1][2]
BaseNaHCO₃[4]
Reaction Time6-12 hours[1]
Expected Yield50-70%[1][4]

Applications in Further Organic Synthesis

The 5-amino group of this compound is a versatile functional handle for a variety of organic transformations, allowing for the synthesis of diverse compound libraries for biological screening.

Acylation of the 5-Amino Group

The amino group can be readily acylated to form amides. This transformation is fundamental in modifying the electronic and steric properties of the molecule, which can significantly impact biological activity.

Experimental Protocol: Acylation with an Acid Chloride

Reaction Scheme:

G cluster_0 Starting Material cluster_1 Product start SM This compound reagents + R-COCl Pyridine, DCM P Ethyl 5-(acylamino)imidazo[1,2-a]pyridine-2-carboxylate reagents->P SM->reagents

Caption: Acylation of the 5-amino group.

Materials:

  • This compound

  • Acid chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add pyridine (1.2 eq) to the solution and cool to 0 °C.

  • Add the acid chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data (Representative):

Reactant 1Reactant 2ProductYield
This compoundAcetyl ChlorideEthyl 5-(acetylamino)imidazo[1,2-a]pyridine-2-carboxylate>90% (Typical)
This compoundBenzoyl ChlorideEthyl 5-(benzoylamino)imidazo[1,2-a]pyridine-2-carboxylate>90% (Typical)
Sulfonylation of the 5-Amino Group

Reaction with sulfonyl chlorides provides sulfonamides, a common functional group in medicinal chemistry known for its hydrogen bonding capabilities.

Experimental Protocol: Sulfonylation

Reaction Scheme:

G cluster_0 Starting Material cluster_1 Product start SM This compound reagents + R-SO₂Cl Pyridine, DCM P Ethyl 5-(sulfonamido)imidazo[1,2-a]pyridine-2-carboxylate reagents->P SM->reagents

Caption: Sulfonylation of the 5-amino group.

Procedure:

This reaction follows a similar procedure to acylation, substituting the acid chloride with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride).

Role in Signaling Pathway Inhibition

Derivatives of the imidazo[1,2-a]pyridine scaffold have been extensively investigated as inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer. The 5-amino position provides a key vector for introducing substituents that can interact with the active site of these kinases.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation |— Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: PI3K/mTOR signaling pathway inhibition.

The diagram illustrates how derivatives of this compound can be designed to inhibit PI3K and/or mTOR, thereby blocking downstream signaling that leads to cell growth and proliferation. The functionalization at the 5-position is critical for achieving potency and selectivity for these kinase targets.

Conclusion

This compound is a high-value building block for the synthesis of novel compounds with significant therapeutic potential. The protocols and data presented herein provide a foundation for researchers to utilize this versatile scaffold in their drug discovery and development efforts. The ability to easily modify the 5-amino group allows for the rapid generation of compound libraries to probe SAR and optimize for desired biological activities, particularly in the area of kinase inhibition.

References

Application Notes and Protocols: Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and enzyme inhibitory properties.[1] Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate is a member of this important class of compounds. While specific biological activity data for this compound is limited in the current scientific literature, the known activities of structurally related analogs suggest its potential as a valuable building block and lead compound in drug discovery.

This document provides an overview of the potential applications of this compound based on the biological activities of its analogs. It also includes detailed experimental protocols for the synthesis and evaluation of the anticancer properties of compounds based on this scaffold.

Chemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₁N₃O₂PubChem[3]
Molecular Weight 205.21 g/mol PubChem[3]
IUPAC Name This compoundPubChem[3]
CAS Number 1000017-97-9PubChem[3]
Appearance Grey SolidBOC Sciences[]
Storage Store at 2-8°CBOC Sciences[]

Potential Medicinal Chemistry Applications

The imidazo[1,2-a]pyridine nucleus is a versatile scaffold that has been explored for a variety of therapeutic targets. Below are some of the key application areas for derivatives of this class, suggesting potential avenues of investigation for this compound.

Anticancer Activity

Numerous derivatives of imidazo[1,2-a]pyridine have been synthesized and evaluated for their anticancer properties against a range of human cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound/Derivative ClassCell Line(s)IC₅₀ (µM)Reference
3-aminoimidazo[1,2-α]pyridine (Compound 12)HT-294.15 ± 2.93[5]
3-aminoimidazo[1,2-α]pyridine (Compound 18)B16F1014.39 ± 0.04
3-aminoimidazo[1,2-α]pyridine (Compound 18)MCF-714.81 ± 0.20[5]
Novel Imidazo[1,2-a]pyridine (IP-5)HCC193745[6]
Novel Imidazo[1,2-a]pyridine (IP-6)HCC193747.7[6]
c-Met Inhibitor (Compound 22e)EBC-10.045[7]
Enzyme Inhibition

Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of various enzymes implicated in disease.

  • c-Met Kinase: A series of imidazo[1,2-a]pyridine derivatives were designed as c-Met inhibitors, with one compound exhibiting an IC₅₀ of 3.9 nM against the c-Met kinase.[7]

  • Hypoxia Inducible Factor 1α (HIF-1α) Prolyl Hydroxylase: Some derivatives are being explored as inhibitors of this enzyme for the treatment of ischemic diseases.[8]

  • Factor Xa (FXa): The scaffold is used as a basis for the development of FXa inhibitors for treating thromboembolic diseases.[8]

Experimental Protocols

The following are representative protocols that can be adapted for the synthesis and biological evaluation of this compound and its derivatives.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the structurally similar compound, ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate.[8][9]

Materials:

  • Pyridine-2,5-diamine

  • Ethyl 3-bromo-2-oxopropionate

  • Ethanol

  • Anhydrous Potassium Carbonate (KHCO₃)

  • Ethyl acetate

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve pyridine-2,5-diamine (8 mmol) and ethyl 3-bromo-2-oxopropionate (12 mmol) in 50 mL of ethanol in a round-bottom flask.

  • Reflux the mixture for 6 hours.

  • After cooling, evaporate the solvent completely under reduced pressure.

  • To the residue, add solid anhydrous KHCO₃ until the pH of a small aqueous suspension reaches 8.

  • Allow the mixture to stand for 3 hours, during which a precipitate should form.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the crude product.

  • For purification, recrystallize the crude product from ethyl acetate.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product Pyridine_2_5_diamine Pyridine-2,5-diamine Ethanol Ethanol (Solvent) Pyridine_2_5_diamine->Ethanol Ethyl_3_bromo_2_oxopropionate Ethyl 3-bromo-2-oxopropionate Ethyl_3_bromo_2_oxopropionate->Ethanol Reflux Reflux (6h) Ethanol->Reflux Evaporation Solvent Evaporation Reflux->Evaporation KHCO3 KHCO3 (pH 8) Evaporation->KHCO3 Final_Product This compound KHCO3->Final_Product

Synthetic pathway for this compound.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HT-29, HCC1937)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in complete culture medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_setup Experiment Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Dilution Prepare serial dilutions of test compound Incubation_24h->Compound_Dilution Add_Compound Add compound to cells Compound_Dilution->Add_Compound Incubation_48_72h Incubate for 48-72h Add_Compound->Incubation_48_72h Add_MTT Add MTT solution Incubation_48_72h->Add_MTT Incubation_4h Incubate for 4h Add_MTT->Incubation_4h Dissolve_Formazan Dissolve formazan in DMSO Incubation_4h->Dissolve_Formazan Read_Absorbance Read absorbance at 570 nm Dissolve_Formazan->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Workflow for the MTT cell viability assay.
Protocol 3: Apoptosis Induction Analysis via Western Blotting

This protocol can be used to determine if a compound induces apoptosis by detecting key apoptotic protein markers. A study on novel imidazo[1,2-a]pyridines showed that they can induce apoptosis through the extrinsic pathway, involving the activation of caspases.[6]

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-8, anti-Caspase-7, anti-PARP, anti-p53, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with the test compound at various concentrations for a specified time.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system. β-actin is typically used as a loading control.

G cluster_pathway Apoptosis Signaling Pathway Compound Imidazo[1,2-a]pyridine Derivative p53 p53 Compound->p53 Caspase8 Caspase-8 Compound->Caspase8 p21 p21 p53->p21 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Caspase7 Caspase-7 Caspase8->Caspase7 PARP_Cleavage PARP Cleavage Caspase7->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Proposed apoptotic pathway induced by some imidazo[1,2-a]pyridines.

Conclusion

This compound belongs to a class of compounds with significant potential in medicinal chemistry. While direct biological data for this specific molecule is not extensively documented, the broad and potent activities of its analogs, particularly in the area of oncology, highlight it as a valuable starting point for the design and synthesis of novel therapeutic agents. The protocols provided herein offer a framework for researchers to synthesize and evaluate the biological activities of this and related compounds. Further investigation into the specific targets and mechanisms of action of derivatives of this compound is warranted and could lead to the development of new and effective medicines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is through the condensation reaction of 2,6-diaminopyridine with ethyl bromopyruvate. This reaction, a variation of the Tschitschibabin reaction, involves the nucleophilic attack of the pyridine nitrogen of 2,6-diaminopyridine on the α-carbon of ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to form the fused imidazo[1,2-a]pyridine ring system.[1][2]

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenge in this synthesis is controlling the chemoselectivity of the reaction. 2,6-diaminopyridine has two nucleophilic amino groups in addition to the endocyclic pyridine nitrogen. The exocyclic amino groups can potentially compete with the pyridine nitrogen in reacting with ethyl bromopyruvate, leading to the formation of undesired side products and consequently, a lower yield of the target molecule.

Q3: Are there any recommended protecting group strategies for the 5-amino group?

A3: While the direct synthesis is often attempted without a protecting group, in cases of low yield or significant side product formation, protection of one of the exocyclic amino groups of 2,6-diaminopyridine can be considered. Common protecting groups for amines include acetyl (Ac) or tert-butoxycarbonyl (Boc) groups. However, the introduction and subsequent removal of these protecting groups add extra steps to the synthesis, which may impact the overall efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Poor quality of reagents: 2,6-diaminopyridine may be oxidized, or ethyl bromopyruvate may have decomposed. 3. Incorrect solvent: The chosen solvent may not be suitable for the reaction.1. Optimize reaction conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reflux time or slightly increasing the temperature. 2. Verify reagent quality: Use freshly purified 2,6-diaminopyridine and distilled ethyl bromopyruvate. Store reagents under appropriate conditions. 3. Solvent selection: Ethanol is a commonly used solvent for this reaction.[2][3] If issues persist, consider trying other high-boiling point solvents like n-butanol or dioxane.
Formation of Multiple Products (Poor Selectivity) 1. Side reactions involving the exocyclic amino groups: The amino groups of 2,6-diaminopyridine can react with ethyl bromopyruvate. 2. Reaction temperature is too high: Elevated temperatures can favor the formation of side products.1. Control stoichiometry: Use a slight excess of 2,6-diaminopyridine to favor the desired reaction pathway. 2. Optimize reaction temperature: While reflux is common, try running the reaction at a lower temperature for a longer duration to improve selectivity. 3. Consider a protecting group strategy: If selectivity remains an issue, protecting one of the amino groups on 2,6-diaminopyridine may be necessary.
Product is a Dark, Tarry Material 1. Decomposition of starting materials or product: High reaction temperatures or prolonged reaction times can lead to decomposition. 2. Presence of impurities: Impurities in the starting materials can catalyze polymerization or decomposition.1. Reduce reaction temperature and time: Monitor the reaction closely by TLC and stop it once the starting material is consumed. 2. Purify starting materials: Ensure the purity of 2,6-diaminopyridine and ethyl bromopyruvate before starting the reaction.
Difficulty in Product Isolation and Purification 1. Product is highly soluble in the reaction solvent. 2. Co-elution of impurities during column chromatography. 1. Solvent removal and precipitation: After the reaction, remove the solvent under reduced pressure. The product may precipitate upon cooling or after the addition of a non-polar solvent like diethyl ether or hexane. 2. Optimize chromatography conditions: Use a different solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) may be effective. Recrystallization from a suitable solvent like ethanol or ethyl acetate can also be a good purification method.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from a similar synthesis of a substituted imidazo[1,2-a]pyridine.[3] Optimization may be required for the 5-amino derivative.

Materials:

  • 2,6-Diaminopyridine

  • Ethyl bromopyruvate

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-diaminopyridine (1.0 eq) in absolute ethanol.

  • Addition of Reagent: To the stirred solution, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).

  • Workup:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

    • Alternatively, the crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Quantitative Data for a Similar Synthesis (Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate): [3]

Reactant Molar Ratio Yield Reaction Time Temperature
6-Methyl-2-aminopyridine1.0~53%6 hoursReflux
Ethyl 3-bromo-2-oxopropionate1.5

Note: This data is for a related compound and should be used as a guideline. Yields for the 5-amino derivative may vary.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 2,6-diaminopyridine in Ethanol add_reagent Add Ethyl Bromopyruvate start->add_reagent reflux Reflux for 4-6h add_reagent->reflux cool Cool to RT reflux->cool evaporate Evaporate Ethanol cool->evaporate neutralize Neutralize with NaHCO3 evaporate->neutralize extract Extract with DCM/EtOAc neutralize->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography recrystallize Recrystallization concentrate->recrystallize product Pure Product chromatography->product recrystallize->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or No Product cause1 Incomplete Reaction start->cause1 cause2 Poor Reagent Quality start->cause2 cause3 Side Reactions start->cause3 solution1a Increase Reaction Time cause1->solution1a solution1b Increase Temperature cause1->solution1b solution2 Use Fresh/Purified Reagents cause2->solution2 solution3a Optimize Temperature cause3->solution3a solution3b Adjust Stoichiometry cause3->solution3b solution3c Use Protecting Group cause3->solution3c

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

Purification of "Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate" by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of "Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate" by column chromatography. This resource offers troubleshooting advice, answers to frequently asked questions, a detailed experimental protocol, and a summary of relevant quantitative data to facilitate a smooth and efficient purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography purification of this compound, a polar, nitrogen-containing heterocyclic compound.

Issue Potential Cause(s) Recommended Solution(s)
Compound Elutes Too Quickly (High Rf) The solvent system is too polar.Decrease the polarity of the eluent. For example, if using a dichloromethane/methanol system, decrease the percentage of methanol. An alternative is to switch to a less polar solvent system, such as ethyl acetate/hexane.
Compound Elutes Too Slowly or Not at All (Low Rf) The solvent system is not polar enough. The compound may be strongly adsorbed to the acidic silica gel due to its basic amino group.Increase the polarity of the eluent by gradually increasing the percentage of the more polar solvent (e.g., methanol in a dichloromethane/methanol system).[1] Consider adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica gel and reduce strong adsorption.[1]
Peak Tailing Strong interaction between the basic amino group of the compound and acidic silanol groups on the silica gel surface. The sample is overloaded on the column.Add a basic modifier (e.g., 0.1-1% triethylamine or a few drops of ammonia) to the eluent to suppress the interaction with silica gel.[1] Ensure the sample load is appropriate for the column size. As a general rule, the sample load should be 1-5% of the silica gel weight.
Co-elution of Impurities The chosen solvent system does not provide adequate separation.Optimize the solvent system by trying different solvent combinations (e.g., ethyl acetate/hexane, dichloromethane/methanol, chloroform/methanol).[2] Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can effectively separate compounds with close Rf values.[2]
Compound Decomposition on the Column The compound is unstable on acidic silica gel.Deactivate the silica gel by pre-flushing the column with a solvent mixture containing a small amount of a base like triethylamine. Alternatively, use a different stationary phase such as alumina or florisil.[3] Perform a quick stability test on a TLC plate by spotting the compound and letting it sit for a few hours before eluting to see if degradation occurs.
Poor Solubility of the Crude Product for Loading The compound is not readily soluble in the initial, less polar eluent.Use a "dry loading" technique. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the prepared column.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: Based on the purification of similar imidazopyridine derivatives, a good starting point would be a mixture of a moderately polar solvent and a non-polar solvent.[1][3][4][5] Common systems include ethyl acetate/petroleum ether (or hexanes) and dichloromethane/methanol. A typical starting ratio for ethyl acetate/petroleum ether could be 1:3, and for dichloromethane/methanol, you could begin with a small percentage of methanol (e.g., 1-2%) and gradually increase it.

Q2: How can I determine the appropriate solvent system before running a large-scale column?

A2: Thin-Layer Chromatography (TLC) is an essential tool for determining the optimal solvent system. The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4, with good separation from any impurities.

Q3: My compound is very polar and has a low Rf even in 10% methanol/dichloromethane. What should I do?

A3: For highly polar compounds, you may need to use a more polar solvent system. You can try increasing the methanol percentage further. If that doesn't work, consider using a different stationary phase like reversed-phase silica (C18) or employing Hydrophilic Interaction Liquid Chromatography (HILIC). For standard silica gel, adding a small amount of ammonia to the eluent can sometimes help move very polar basic compounds.

Q4: Is it necessary to use a gradient elution?

A4: While an isocratic elution (constant solvent composition) can work if the impurities are well-separated from the product, a gradient elution is often more efficient for complex mixtures or when impurities have Rf values close to the product.[2] A gradient allows for the elution of less polar impurities first, followed by the target compound, and finally, more polar impurities, often resulting in better separation and sharper peaks.

Q5: What are some alternative purification techniques if column chromatography is not effective?

A5: If column chromatography proves challenging, you can consider other purification methods such as recrystallization, preparative thin-layer chromatography (prep-TLC), or preparative high-performance liquid chromatography (prep-HPLC). The choice of method will depend on the nature of the impurities and the scale of your purification.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology for the purification of this compound based on standard practices for similar compounds. Optimization may be required based on the specific impurity profile of your crude product.

1. Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes (or Petroleum Ether), Triethylamine (TEA)

  • Glass column with a stopcock

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • Thin-Layer Chromatography (TLC) plates, chamber, and UV lamp

2. Preparation:

  • Solvent System Selection:

    • Perform TLC analysis of the crude material using various solvent systems to find an optimal system that gives the target compound an Rf of ~0.2-0.4 and separates it from impurities. A good starting point is a mixture of DCM and MeOH (e.g., 98:2 v/v) or EtOAc and Hexanes (e.g., 1:1 v/v).

    • To address potential peak tailing, consider adding 0.1-1% TEA to the chosen solvent system.

  • Column Packing (Wet Slurry Method):

    • Secure the column in a vertical position. Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand (approx. 0.5 cm) over the cotton plug.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica bed.

    • Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent. Using a pipette, carefully apply the solution to the top of the silica bed.

  • Dry Loading (Recommended for compounds with poor solubility): Dissolve the crude product in a suitable solvent (e.g., DCM or MeOH). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Open the stopcock and begin collecting fractions.

  • If using a gradient elution, start with the less polar solvent system and gradually increase the polarity by adding more of the polar solvent.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

5. Product Isolation:

  • Combine the fractions containing the pure product (as determined by TLC).

  • Evaporate the solvent under reduced pressure to obtain the purified this compound.

  • Determine the yield and characterize the final product using appropriate analytical techniques (e.g., NMR, MS, melting point).

Quantitative Data Summary

The following table summarizes typical parameters used in the column chromatography of imidazo[1,2-a]pyridine derivatives, which can serve as a guideline for the purification of this compound.

Parameter Typical Values / Systems Notes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard choice for normal-phase chromatography.
Mobile Phase (Eluent) Ethyl Acetate / Petroleum Ether (or Hexanes)A common system for compounds of moderate polarity.[4][5]
Dichloromethane / MethanolGood for more polar compounds.[3]
Chloroform / MethanolAn alternative for polar compounds.[3]
Typical Gradient Heptane:EtOAc from 90:10 to 66:34An example of a gradient used for a similar compound.[3]
Additive Triethylamine (0.1 - 1%) or AmmoniaUsed to prevent peak tailing of basic compounds.[1]
Target Rf Value 0.2 - 0.4Provides a good balance between retention and elution time.
Sample Loading 1-5% of silica gel weightHigher loading can lead to poor separation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation cluster_final Final Product tlc TLC Analysis (Select Solvent System) pack Pack Column (Silica Gel Slurry) tlc->pack load Load Crude Sample (Wet or Dry Loading) pack->load elute Elute with Solvent (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine Identify Pure Fractions isolate Evaporate Solvent combine->isolate product Purified Product isolate->product

Caption: Experimental workflow for the purification of this compound by column chromatography.

troubleshooting_logic cluster_high_rf cluster_low_rf cluster_good_rf start Start Purification check_rf Check Rf by TLC start->check_rf high_rf High Rf (Elutes too fast) check_rf->high_rf Rf > 0.4 low_rf Low Rf (Elutes too slow) check_rf->low_rf Rf < 0.2 good_rf Good Rf (0.2-0.4) check_rf->good_rf 0.2 ≤ Rf ≤ 0.4 decrease_polarity Decrease Solvent Polarity high_rf->decrease_polarity decrease_polarity->check_rf increase_polarity Increase Solvent Polarity low_rf->increase_polarity add_base Add Base (e.g., TEA) low_rf->add_base increase_polarity->check_rf add_base->check_rf run_column Proceed with Column good_rf->run_column check_tailing Peak Tailing? run_column->check_tailing add_base2 Add Base to Eluent check_tailing->add_base2 Yes end Pure Product check_tailing->end No add_base2->run_column

Caption: Troubleshooting logic for common issues in the column chromatography of this compound.

References

Technical Support Center: High-Purity Recrystallization of Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving high-purity Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate through recrystallization. This document offers detailed experimental protocols, troubleshooting for common issues, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

A1: The ideal solvent is one that dissolves the compound well at elevated temperatures but poorly at lower temperatures. Given the polar nature of the amino and ester groups in this compound, polar solvents are a good starting point. Ethanol, methanol, or a mixed solvent system such as ethanol/water or ethyl acetate/hexane are often suitable for similar heterocyclic compounds.[1] It is recommended to perform small-scale solubility tests to determine the best solvent or solvent mixture for your specific sample.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[2] This is common with compounds that have low melting points or when the solution is too concentrated or cooled too quickly.[2][3][4] To address this, try the following:

  • Reduce the cooling rate by allowing the solution to cool slowly to room temperature before transferring it to an ice bath.[2]

  • Add a small amount of additional solvent to the hot solution to reduce the concentration.[2][5]

  • Use a seed crystal to induce crystallization at a temperature above where oiling occurs.[2][6]

  • Consider a different solvent system. A mixture of a good solvent and a poor "anti-solvent" can sometimes promote crystallization.[2][7]

Q3: I have a very low yield after recrystallization. How can I improve it?

A3: A low yield can result from several factors.[5][6] To improve your recovery:

  • Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound.[6] Excess solvent will keep more of your product dissolved at low temperatures.

  • Avoid premature crystallization during hot filtration by pre-heating your funnel and filter paper.

  • Ensure the solution is sufficiently cooled to maximize crystal formation. An ice bath is recommended after the solution has reached room temperature.

  • Minimize the amount of cold solvent used to wash the crystals.

Q4: My compound won't crystallize at all. What are the next steps?

A4: If no crystals form even after cooling, the solution may be supersaturated or too dilute.[6][8] Try these techniques to induce crystallization:

  • Scratch the inside of the flask with a glass rod just below the surface of the liquid to create nucleation sites.[6][8]

  • Add a small seed crystal of the pure compound.[6]

  • If the solution is too dilute, evaporate some of the solvent to increase the concentration and then attempt to cool again.[4][5][8]

  • If all else fails, the solvent can be removed by rotary evaporation to recover the crude solid, and another recrystallization can be attempted with a different solvent system.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Compound does not dissolve in hot solvent - Incorrect solvent choice.- Insufficient solvent volume.- Test the solubility in a different solvent or a mixed solvent system.- Gradually add more hot solvent until the compound dissolves.
Premature crystallization in the funnel during hot filtration - The solution is cooling too quickly.- The solution is too concentrated.- Use a pre-heated filter funnel.- Add a small excess of hot solvent before filtering to keep the compound in solution.[8]
Colored impurities remain in the final crystals - The impurity has similar solubility to the product.- The crystals formed too quickly, trapping impurities.- Consider a pre-treatment with activated carbon to remove colored impurities.- Ensure slow cooling to allow for selective crystallization.[5]
Final product has a low melting point or a broad melting range - The compound is still impure.- The crystals are wet with solvent.- Repeat the recrystallization process, potentially with a different solvent.- Ensure the crystals are thoroughly dried under vacuum.

Detailed Experimental Protocol

This protocol provides a general guideline for the recrystallization of this compound. The specific solvent and volumes should be optimized based on preliminary solubility tests.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.

  • Add a few drops of different potential solvents (e.g., ethanol, methanol, ethyl acetate, acetone) to each tube.

  • Observe the solubility at room temperature. A suitable solvent should not dissolve the compound well at this stage.

  • Gently heat the test tubes. An ideal solvent will completely dissolve the compound at an elevated temperature.

  • Allow the solutions to cool. The best solvent will result in the formation of a significant amount of crystals.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the flask on a hot plate with stirring. Use the minimum amount of hot solvent required to completely dissolve the solid.[6]

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot filtration.

  • Pre-heat a filter funnel and a clean receiving flask.

  • Place a fluted filter paper in the funnel.

  • Pour the hot solution through the filter paper quickly to remove insoluble impurities.

4. Crystallization:

  • Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature.[2] Slow cooling promotes the formation of larger, purer crystals.[5]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

5. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Continue to draw air through the crystals for several minutes to help them dry.

6. Drying:

  • Transfer the crystals to a watch glass or a drying dish.

  • Dry the crystals thoroughly in a vacuum oven until a constant weight is achieved. The reported melting point of this compound is 216-218°C.[]

Quantitative Data Summary

Parameter Value Source
Molecular Formula C₁₀H₁₁N₃O₂PubChem[10]
Molecular Weight 205.21 g/mol PubChem[10]
Appearance Grey SolidBOC Sciences[]
Melting Point 216-218°CBOC Sciences[]
Purity (typical) >95%BOC Sciences[]

Visual Workflow for Troubleshooting Recrystallization

G Troubleshooting Recrystallization Workflow start Start Recrystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No collect Collect Crystals crystals_form->collect Yes add_solvent Add More Solvent & Re-cool Slowly oiling_out->add_solvent Yes scratch_seed Scratch Flask / Add Seed Crystal oiling_out->scratch_seed No end High Purity Product collect->end add_solvent->cool scratch_seed->crystals_form concentrate Concentrate Solution & Re-cool scratch_seed->concentrate concentrate->cool change_solvent Change Solvent System concentrate->change_solvent change_solvent->start

Caption: Troubleshooting flowchart for recrystallization.

References

Technical Support Center: Troubleshooting Solubility Issues of Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the known physical and chemical properties of this compound?

A1: Key properties are summarized in the table below. Understanding these can help in selecting appropriate solvents and handling conditions.

Q2: I am observing poor solubility of this compound in my chosen organic solvent. Is this a common issue?

A2: Yes, poor solubility is a frequently encountered challenge with many heterocyclic compounds, including imidazo[1,2-a]pyridine derivatives. This can be attributed to factors such as strong intermolecular forces in the crystal lattice and the molecule's polarity profile.

Q3: What are the initial steps to troubleshoot the poor solubility of this compound?

A3: Start by assessing the polarity of your solvent and the compound. "Like dissolves like" is a fundamental principle. This compound has both polar (amino and ester groups) and non-polar (aromatic rings) features. A good starting point is to use polar aprotic solvents like DMSO or DMF, where solubility is generally higher. If solubility is still an issue, you may need to consider solvent mixtures or solubility enhancement techniques.

Q4: Can heating the solvent help in dissolving the compound?

A4: Gently heating the solvent can increase the solubility of many compounds. However, it is crucial to ensure the compound's thermal stability. For this compound, with a high melting point of 216-218°C, modest heating is unlikely to cause degradation. Always monitor for any signs of decomposition, such as a color change.

Q5: Are there any recommended techniques to enhance the solubility of this compound for in vitro assays?

A5: Several techniques can be employed to improve solubility:

  • Co-solvency: Using a mixture of solvents can disrupt the solute-solute interactions and improve solvation. For example, a small percentage of a good solvent like DMSO or DMF can be added to a less effective solvent.

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly impact solubility. The amino group on the pyridine ring suggests that the compound's solubility might be pH-dependent.

  • Use of Excipients: For formulation purposes, excipients like cyclodextrins can be used to form inclusion complexes, thereby increasing the apparent solubility of the compound in aqueous media.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound precipitates out of solution upon standing. The initial dissolution was a supersaturated state.1. Try a lower concentration of the compound. 2. Use a better solvent or a co-solvent system. 3. Ensure the solution is not exposed to significant temperature fluctuations.
Inconsistent results in biological assays. Poor solubility leading to variable compound concentration.1. Determine the thermodynamic solubility to work below this limit. 2. Prepare fresh stock solutions for each experiment. 3. Visually inspect for any precipitation before use.
Difficulty dissolving the compound even in DMSO or DMF. The compound may have formed aggregates or is of low purity.1. Try gentle heating and sonication to break up aggregates. 2. Verify the purity of the compound using analytical techniques like HPLC or NMR.

Quantitative Solubility Data

Solvent Solvent Type Predicted Solubility Notes
Dimethyl Sulfoxide (DMSO) Polar AproticHighCommonly used for preparing stock solutions of poorly soluble compounds for biological assays.
Dimethylformamide (DMF) Polar AproticHighSimilar to DMSO, a good solvent for many organic compounds.
Methanol Polar ProticModerateThe polar nature of methanol can interact with the polar groups of the compound.
Ethanol Polar ProticModerate to LowLess polar than methanol, so solubility is expected to be slightly lower.
Acetonitrile Polar AproticModerate to LowIts polarity is lower than DMSO and DMF.
Dichloromethane (DCM) Non-polarLowUnlikely to be a good solvent due to the polar nature of the compound.
Hexane Non-polarVery LowNot a suitable solvent.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the thermodynamic solubility of this compound in a given solvent.[1][2][3][4][5]

1. Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., DMSO, DMF, Methanol)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Analytical balance

  • Syringe filters (0.22 µm)

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vial at high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Sample Collection and Dilution:

    • Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

    • Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

  • Calculation:

    • Calculate the solubility of the compound in the selected solvent (e.g., in mg/mL or µg/mL) by back-calculating from the concentration of the diluted sample.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_compound Add Excess Compound to Solvent start->add_compound seal_vial Seal Vial add_compound->seal_vial shake Agitate for 24-48h seal_vial->shake centrifuge Centrifuge shake->centrifuge filter_supernatant Filter Supernatant centrifuge->filter_supernatant hplc HPLC Analysis filter_supernatant->hplc calculate Calculate Solubility hplc->calculate end End calculate->end

Caption: Experimental workflow for determining thermodynamic solubility.

Some imidazo[1,2-a]pyridine derivatives have been shown to modulate inflammatory and cancer-related signaling pathways. For instance, they can impact the STAT3/NF-κB and AKT/mTOR pathways.[6][7]

signaling_pathway cluster_akt_mtor AKT/mTOR Pathway cluster_stat3_nfkb STAT3/NF-κB Pathway akt AKT mtor mTOR akt->mtor proliferation_survival Cell Proliferation & Survival mtor->proliferation_survival stat3 STAT3 inflammation_genes Inflammatory Gene Expression stat3->inflammation_genes nfkb NF-κB nfkb->inflammation_genes compound Imidazo[1,2-a]pyridine Derivative compound->akt Inhibition compound->stat3 Modulation compound->nfkb Modulation

Caption: Potential signaling pathways modulated by imidazo[1,2-a]pyridine derivatives.

References

Preventing side reactions in "Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate. Our aim is to help you overcome common challenges and prevent the formation of side reactions, ensuring a high yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the cyclocondensation reaction between 2,6-diaminopyridine and an ethyl 2--oxo-3-halopropanoate, such as ethyl bromopyruvate. This reaction is typically carried out in a suitable solvent like ethanol and often in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

Q2: What are the primary side reactions to be aware of during the synthesis?

A2: The primary side reaction is the formation of the isomeric byproduct, Ethyl 7-Aminoimidazo[1,2-a]pyridine-2-carboxylate. This occurs due to the presence of two amino groups on the 2,6-diaminopyridine starting material, allowing for two possible sites of initial N-alkylation and subsequent cyclization. Other potential side reactions include polymerization of the reactants and degradation of the product under harsh reaction conditions.

Q3: How can I minimize the formation of the 7-amino isomer?

A3: Controlling the regioselectivity of the reaction is crucial. Factors that can influence the ratio of 5-amino to 7-amino isomers include the choice of solvent, reaction temperature, and the nature of the base used. While specific conditions for exclusively forming the 5-amino isomer are not extensively documented, careful optimization of these parameters is recommended. It is hypothesized that steric hindrance and electronic effects of the amino groups can be exploited to favor the formation of the desired isomer.

Q4: What are the recommended purification methods to separate the 5-amino and 7-amino isomers?

A4: The separation of these isomers can be challenging due to their similar polarities. Column chromatography on silica gel is the most common method. A gradient elution system with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is often effective. Careful monitoring of the fractions using thin-layer chromatography (TLC) is essential to achieve good separation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient base. - Degradation of starting materials or product.- Monitor the reaction progress using TLC to ensure completion. - Optimize the reaction temperature. A moderate temperature (e.g., reflux in ethanol) is a good starting point. - Screen different bases (e.g., NaHCO₃, K₂CO₃, triethylamine) to find the most effective one. - Ensure the use of high-purity starting materials and degassed solvents to prevent degradation.
Presence of a Significant Amount of the 7-Amino Isomer The reaction conditions favor the formation of the undesired isomer.- Experiment with different solvents of varying polarity. - Adjust the reaction temperature; lower temperatures may favor the formation of one isomer over the other. - The choice of base can influence the deprotonation equilibrium of the two amino groups, thereby affecting the regioselectivity.
Difficulty in Separating the 5-Amino and 7-Amino Isomers The isomers have very similar polarities.- Use a long chromatography column to improve resolution. - Employ a shallow gradient during column chromatography. - Consider using a different stationary phase, such as alumina, or a different solvent system for chromatography. - Preparative TLC or HPLC could be explored for difficult separations.
Darkening of the Reaction Mixture Polymerization of reactants or decomposition of the product.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use purified and degassed solvents. - Avoid excessively high reaction temperatures or prolonged reaction times.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is adapted from the synthesis of a similar compound, Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, and should be optimized for the specific target molecule.[1]

  • Reaction Setup: To a solution of 2,6-diaminopyridine (1.0 eq) in ethanol (10 mL/mmol of aminopyridine), add ethyl bromopyruvate (1.1-1.5 eq).

  • Reaction Conditions: The mixture is stirred at reflux for 4-8 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in water and neutralized with a mild base, such as sodium bicarbonate, to a pH of 7-8.

  • Isolation and Purification: The product may precipitate out of the aqueous solution. If so, it can be collected by filtration. If not, the aqueous layer should be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions on Yield and Purity (Hypothetical Data)

Entry Solvent Base Temperature (°C) Time (h) Yield (%) 5-amino:7-amino Isomer Ratio
1EthanolNaHCO₃786653:1
2AcetonitrileK₂CO₃826702.5:1
3DMFEt₃N1004552:1
4EthanolNone788404:1

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary and require experimental optimization.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time Increase Reaction Time or Temperature incomplete->increase_time optimize_base Optimize Base incomplete->optimize_base check_purity Check Purity of Starting Materials complete->check_purity increase_time->check_completion end_good Improved Yield increase_time->end_good end_bad Persistent Low Yield increase_time->end_bad optimize_base->check_completion optimize_base->end_good optimize_base->end_bad degradation Degradation Suspected check_purity->degradation Impure check_purity->end_good Pure inert_atmosphere Use Inert Atmosphere and Degassed Solvents degradation->inert_atmosphere inert_atmosphere->check_completion inert_atmosphere->end_good inert_atmosphere->end_bad

A troubleshooting workflow for addressing low product yield.

Potential Side Reaction Pathway: Isomer Formation

Isomer_Formation cluster_start Reactants cluster_intermediates Intermediates cluster_products Products 2,6-Diaminopyridine 2,6-Diaminopyridine Intermediate_A N-Alkylation at N1 2,6-Diaminopyridine->Intermediate_A Path A Intermediate_B N-Alkylation at exocyclic NH2 2,6-Diaminopyridine->Intermediate_B Path B Ethyl Bromopyruvate Ethyl Bromopyruvate Ethyl Bromopyruvate->Intermediate_A Ethyl Bromopyruvate->Intermediate_B Product_5_Amino This compound (Desired Product) Intermediate_A->Product_5_Amino Cyclization Product_7_Amino Ethyl 7-Aminoimidazo[1,2-a]pyridine-2-carboxylate (Isomeric Byproduct) Intermediate_B->Product_7_Amino Cyclization

Formation of desired 5-amino and isomeric 7-amino products.

References

Technical Support Center: Synthesis of Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when utilizing a Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction approach.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive or Impure Reagents: Starting materials (2,6-diaminopyridine, ethyl glyoxalate, isocyanide) may be degraded or contain impurities.- Ensure all reagents are of high purity and stored under appropriate conditions (e.g., protection from moisture and light).- Consider purifying reagents before use if quality is uncertain.
2. Ineffective Catalyst: The chosen Lewis or Brønsted acid catalyst may be inappropriate or deactivated.- Screen a variety of catalysts. Scandium(III) triflate (Sc(OTf)₃) and Ytterbium(III) triflate (Yb(OTf)₃) are often effective Lewis acids for GBB reactions.[1][2]- Brønsted acids like p-toluenesulfonic acid (PTSA) or ammonium chloride can also be effective.[3]- Ensure the catalyst is anhydrous if moisture-sensitive.
3. Suboptimal Reaction Temperature: The reaction may require specific temperature conditions to proceed efficiently.- If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C).- For less reactive substrates, microwave irradiation can sometimes significantly improve yields and reduce reaction times.[2]
4. Inappropriate Solvent: The solvent may not be suitable for the reaction, affecting solubility and reactivity.- Methanol or ethanol are commonly used and often effective solvents for GBB reactions.[4]- Acetonitrile or dichloromethane can be viable alternatives.[2]- Ensure the use of anhydrous solvents, as water can interfere with the reaction.
Formation of Multiple Byproducts 1. Side Reactions: Competing reaction pathways may be occurring, such as the Ugi or Passerini reactions.- Carefully control the stoichiometry of the reactants. An excess of one component can favor side reactions.- Lowering the reaction temperature may improve selectivity.
2. Decomposition of Starting Materials or Product: The reagents or the desired product may be unstable under the reaction conditions.- Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.- Consider a milder catalyst or reaction conditions.
Difficulty in Product Purification 1. Co-eluting Impurities: Byproducts or unreacted starting materials may have similar polarities to the product, making chromatographic separation challenging.- Optimize the mobile phase for column chromatography. A gradient elution may be necessary.- Consider recrystallization from a suitable solvent system to purify the solid product.
2. Product Insolubility/Poor Crystallinity: The product may be difficult to handle or purify due to its physical properties.- If the product precipitates from the reaction mixture, it may be isolated by filtration and washed with a non-polar solvent to remove soluble impurities.- For purification by crystallization, screen a variety of solvents to find one that provides good quality crystals.

Experimental Protocol: Groebke-Blackburn-Bienaymé Synthesis

This protocol describes a plausible method for the synthesis of this compound.

Reaction Scheme:

  • Reactants: 2,6-Diaminopyridine, Ethyl glyoxalate, and an appropriate isocyanide (e.g., tert-butyl isocyanide).

  • Catalyst: Scandium(III) triflate (Sc(OTf)₃).

  • Solvent: Anhydrous methanol.

Procedure:

  • To a solution of 2,6-diaminopyridine (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add ethyl glyoxalate (1.0 mmol, typically as a 50% solution in toluene) and tert-butyl isocyanide (1.0 mmol).

  • Add Scandium(III) triflate (0.1 mmol, 10 mol%) to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, this compound.

Data Presentation

Table 1: Comparison of Catalysts for GBB Reactions

CatalystTypical Loading (mol%)SolventTemperature (°C)Reported Yields (for similar compounds)
Sc(OTf)₃5 - 10Methanol25 - 60Good to excellent
Yb(OTf)₃5 - 10Methanol/DCM25 - 100High (89-98%)[2]
NH₄Cl20Ethanol25 - 60Good[3][5]
p-Toluenesulfonic acid (PTSA)10 - 20Methanol25Moderate to good

Table 2: Influence of Solvent on GBB Reaction

SolventDielectric ConstantGeneral Outcome
Methanol32.7Often provides good results, can act as a cocatalyst.[4]
Ethanol24.5Commonly used, good yields reported.[1]
Acetonitrile37.5Can be effective, particularly with microwave heating.
Dichloromethane (DCM)9.1May result in lower conversion without a catalyst.[4]
Toluene2.4Generally poor results for uncatalyzed reactions.[4]

Visualizations

GBB_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 2,6-Diaminopyridine - Ethyl Glyoxalate - Isocyanide solvent Add Anhydrous Methanol reagents->solvent catalyst Add Catalyst (e.g., Sc(OTf)₃) solvent->catalyst stir Stir at Room Temp (or heat if needed) catalyst->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete chromatography Column Chromatography concentrate->chromatography product Isolate Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree start Low/No Yield check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_catalyst Evaluate Catalyst Activity/Choice check_reagents->check_catalyst No Issue reagent_ok Reagents OK check_reagents->reagent_ok Issue Found check_conditions Assess Reaction Conditions (Temp/Solvent) check_catalyst->check_conditions No Issue catalyst_ok Catalyst OK check_catalyst->catalyst_ok Issue Found conditions_ok Conditions OK check_conditions->conditions_ok Issue Found purify_reagents Action: Purify or Use New Reagents reagent_ok->purify_reagents change_catalyst Action: Screen Different Catalysts (e.g., Yb(OTf)₃) catalyst_ok->change_catalyst optimize_conditions Action: Increase Temp or Change Solvent conditions_ok->optimize_conditions end_good Problem Solved purify_reagents->end_good change_catalyst->end_good optimize_conditions->end_good

Caption: Troubleshooting decision tree for low product yield in the GBB reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Groebke-Blackburn-Bienaymé (GBB) reaction?

A1: The Groebke-Blackburn-Bienaymé reaction is a three-component reaction used to synthesize substituted imidazo[1,2-a]pyridines and related heterocyclic compounds.[1][6][7] It involves the condensation of an aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[1][6][7]

Q2: Why is the amino group at the 5-position of the product?

A2: The regioselectivity of the GBB reaction with 2,6-diaminopyridine is expected to favor the formation of the 5-amino-substituted product. The initial condensation typically occurs between the more nucleophilic exocyclic amino group and the aldehyde. The subsequent intramolecular cyclization involves the pyridine ring nitrogen.

Q3: Can other isocyanides be used in this synthesis?

A3: Yes, the GBB reaction is generally tolerant of a variety of isocyanides, including aliphatic and aromatic ones.[1][8] The choice of isocyanide can influence the reaction rate and yield, and may require some optimization of the reaction conditions.

Q4: What are some alternative methods for synthesizing the imidazo[1,2-a]pyridine core?

A4: Besides the GBB reaction, other common methods include the condensation of 2-aminopyridines with α-haloketones, copper-catalyzed aerobic oxidative reactions of 2-aminopyridines and ketones, and various other cyclization strategies.[9][10][11][12][13]

Q5: How can I confirm the structure of the final product?

A5: The structure of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) for molecular weight determination, and Infrared (IR) spectroscopy to identify key functional groups. For unambiguous structure determination, single-crystal X-ray diffraction could be employed if suitable crystals can be obtained.

References

Improving the stability of "Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate" in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered when working with "Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate" in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color over time. What could be the cause?

A1: Color change in solutions of this compound is often an indicator of degradation. The primary suspects are oxidation of the amino group and/or other chromophoric degradation products. The imidazopyridine ring system, particularly with an electron-donating amino group, can be susceptible to oxidative degradation, which often leads to the formation of colored byproducts. Exposure to air (oxygen), light, and trace metal ions can accelerate this process.

Q2: I'm observing a decrease in the concentration of my compound in solution over a short period, even when stored at the recommended 2-8°C. What are the likely degradation pathways?

A2: The two most probable degradation pathways for this compound in solution are hydrolysis of the ethyl ester and oxidation of the amino group.

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially in aqueous solutions with acidic or basic pH. This reaction would yield the corresponding carboxylic acid.

  • Oxidation: The 5-amino group makes the aromatic ring system electron-rich and thus more prone to oxidation. This can be initiated by atmospheric oxygen, peroxides present in solvents, or exposure to light.

Q3: What are the ideal storage conditions for solutions of this compound to ensure maximum stability?

A3: To maximize the stability of this compound solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at 2-8°C. Avoid repeated freeze-thaw cycles. For long-term storage, consider storing at -20°C or -80°C after flash-freezing.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For sensitive applications, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • pH: Maintain the pH of aqueous solutions in the slightly acidic to neutral range (pH 4-7) to minimize both acid- and base-catalyzed hydrolysis of the ester.

Q4: Can I use common organic solvents to prepare stock solutions? Are there any I should avoid?

A4: DMSO and ethanol are generally suitable solvents for preparing stock solutions. However, be aware that some grades of ethers and other solvents can contain peroxide impurities, which can promote oxidative degradation. If using such solvents, it is best to use freshly opened bottles of high-purity, peroxide-free solvent.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed by HPLC Analysis

Symptoms:

  • Appearance of new peaks in the HPLC chromatogram.

  • Decrease in the peak area of the parent compound.

  • Shift in the retention time of the main peak.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Hydrolysis of the Ethyl Ester - Check the pH of your solution. If it is acidic or basic, adjust to a neutral pH (around 6-7) using a suitable buffer. - Use aprotic solvents like DMSO or acetonitrile for stock solutions to avoid hydrolysis. For aqueous working solutions, prepare them fresh before use.
Oxidative Degradation - De-gas your solvent by sparging with nitrogen or argon before preparing the solution. - Add an antioxidant, such as BHT (butylated hydroxytoluene) or ascorbic acid, at a low concentration (e.g., 0.01%) to your solution. Compatibility and potential interference with your assay should be verified. - Store the solution under an inert atmosphere.
Photodegradation - Protect your solution from light at all times by using amber vials or covering the container with foil. - Minimize exposure to ambient light during experimental procedures.
Contaminated Solvent - Use high-purity, HPLC-grade solvents. - Check for peroxides in ether-based solvents.
Issue 2: Poor Solubility or Precipitation Over Time

Symptoms:

  • Visible precipitate in the solution.

  • Cloudiness or turbidity of the solution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Low Solubility in the Chosen Solvent - Increase the proportion of organic co-solvent (e.g., DMSO, ethanol) in your aqueous buffer. - Gently warm the solution to aid dissolution, but be mindful that elevated temperatures can accelerate degradation. - Sonication can also be used to aid dissolution.
Formation of a Less Soluble Degradation Product - The carboxylic acid product from hydrolysis may have lower solubility in certain solvent systems. Refer to Issue 1 to mitigate degradation. - Filter the solution through a 0.22 µm syringe filter before use to remove any precipitate. Note that this will reduce the effective concentration of your compound if degradation has occurred.
pH-Dependent Solubility - The amino group can be protonated at acidic pH, which may affect solubility. Adjust the pH of the solution to find the optimal range for solubility.

Quantitative Data Summary

The following tables provide illustrative data on the stability of a compound with similar functional groups to this compound under forced degradation conditions. Note: This is generalized data and actual degradation rates for your specific experimental conditions may vary.

Table 1: Illustrative pH-Dependent Hydrolysis

pHTemperature (°C)Incubation Time (hours)Estimated Degradation (%)
2.0402415
4.040245
7.04024< 2
9.0402410
12.04024> 50

Table 2: Illustrative Forced Degradation Study Results

Stress ConditionReagent/ConditionIncubation TimeEstimated Degradation (%)
Acid Hydrolysis0.1 M HCl8 hours at 60°C25
Base Hydrolysis0.1 M NaOH4 hours at 60°C40
Oxidation3% H₂O₂24 hours at RT30
Thermal80°C48 hours10
PhotolyticUV light (254 nm)24 hours20

Experimental Protocols

Protocol 1: pH Stability Profile Assessment

Objective: To determine the stability of this compound at different pH values.

Methodology:

  • Prepare a series of buffers with pH values ranging from 2 to 12 (e.g., HCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8, borate for pH 9-10, NaOH for pH 12).

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or ethanol) at a concentration of 1 mg/mL.

  • Spike the stock solution into each buffer to a final concentration of 100 µg/mL.

  • Incubate the solutions at a controlled temperature (e.g., 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • Quench any further degradation by neutralizing the pH if necessary and diluting with mobile phase.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature.

  • Thermal Degradation: Store the solid compound in an oven at 80°C.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and white light in a photostability chamber.

  • Monitor the degradation over time by HPLC. Aim for 10-30% degradation to avoid the formation of secondary degradants.

  • Analyze the stressed samples by LC-MS to identify the mass of the degradation products and propose their structures.

Visualizations

Degradation_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Compound This compound Solvent Select Appropriate Solvent (e.g., ACN, EtOH) Compound->Solvent Stock Prepare Stock Solution Solvent->Stock Acid Acidic (e.g., 0.1M HCl, 60°C) Stock->Acid Expose to Stress Base Basic (e.g., 0.1M NaOH, 60°C) Stock->Base Expose to Stress Oxidative Oxidative (e.g., 3% H2O2, RT) Stock->Oxidative Expose to Stress Thermal Thermal (80°C) Stock->Thermal Expose to Stress Photo Photolytic (UV/Vis Light) Stock->Photo Expose to Stress HPLC HPLC Analysis Acid->HPLC Monitor Degradation Base->HPLC Monitor Degradation Oxidative->HPLC Monitor Degradation Thermal->HPLC Monitor Degradation Photo->HPLC Monitor Degradation LCMS LC-MS Analysis HPLC->LCMS Identify Degradants Characterization Characterize Degradants LCMS->Characterization

Caption: Experimental workflow for a forced degradation study.

Degradation_Pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Parent This compound CarboxylicAcid 5-Aminoimidazo[1,2-a]pyridine-2-carboxylic Acid Parent->CarboxylicAcid H+ or OH- OxidizedProducts Oxidized Degradation Products (e.g., N-oxides, quinone-imines) Parent->OxidizedProducts [O], hv Ethanol Ethanol

Caption: Potential degradation pathways for the target compound.

Technical Support Center: Reaction Monitoring for Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers monitoring the synthesis of Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is a crucial technique for qualitatively monitoring the progress of a reaction by observing the consumption of starting materials and the formation of the product.[1]

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting solvent system (mobile phase) for this analysis? A1: Due to the polar nature of the amino group and the imidazopyridine core, a good starting point is a mixture of a non-polar and a polar solvent. Begin with 30-50% ethyl acetate in hexanes .[2] If the compound does not move significantly from the baseline, increase the polarity by using a system like 5-10% methanol in dichloromethane .[3][4]

Q2: My spots are streaking. What can I do? A2: Streaking is common with polar, basic compounds like amines on silica gel plates.[4] This is often due to strong interactions with the acidic silica. To mitigate this, add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide to your mobile phase.[4]

Q3: How do I visualize the spots on the TLC plate? A3: The imidazo[1,2-a]pyridine ring system is UV active. You can visualize the spots by shining a UV lamp at 254 nm or 365 nm on the dried plate.[2] The spots will appear as dark or fluorescent areas.

Q4: How do I correctly interpret the TLC plate for reaction progress? A4: A properly monitored reaction will show the spot corresponding to the starting material(s) diminish in intensity over time, while a new spot corresponding to the product will appear and grow stronger. Co-spotting—applying a starting material and the reaction mixture in the same lane—can help confirm the identity of the spots.

TLC Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Spots remain on the baseline (Rf ≈ 0) The mobile phase is not polar enough to move the compounds up the plate.[5]Increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in hexanes, or switch to a methanol/dichloromethane system.[1]
Spots run to the solvent front (Rf ≈ 1) The mobile phase is too polar, causing all components to travel with it without separation.[5]Decrease the polarity of the mobile phase. For example, decrease the percentage of ethyl acetate in hexanes.
Spots are elongated or "streaking" The compound is highly polar or basic, interacting too strongly with the silica gel. The sample may be overloaded.Add a basic modifier (e.g., 1% triethylamine) to the mobile phase.[4] Ensure the spotted sample is not too concentrated.
No spots are visible under UV light The compounds are not UV active at the wavelength used. The concentration of the sample is too low.Use a chemical stain (e.g., potassium permanganate or iodine) for visualization. Concentrate the sample before spotting.
Detailed Experimental Protocol: TLC Monitoring
  • Plate Preparation : Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting : Dissolve a tiny amount of your reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, apply a small spot of the solution onto the baseline. It is good practice to also spot the starting material(s) in separate lanes for comparison.

  • Development : Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to travel up the plate via capillary action.[1]

  • Analysis : Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

  • Visualization : View the plate under a UV lamp (254 nm) and circle any visible spots. Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

Visualization: TLC Monitoring Workflow

TLC_Workflow start Start Reaction prep_tlc Prepare TLC Plate (Draw Baseline) start->prep_tlc spot Spot Samples (Start Material, Reaction Mix, Co-spot) prep_tlc->spot develop Develop Plate in Chamber spot->develop visualize Dry and Visualize (UV Lamp) develop->visualize interpret Interpret Results (Compare Spots, Calculate Rf) visualize->interpret decision Is Reaction Complete? interpret->decision workup Proceed to Workup decision->workup Yes continue_rxn Continue Reaction & Monitor decision->continue_rxn No end End workup->end continue_rxn->spot

Caption: Workflow for monitoring a chemical reaction using TLC.

Reaction Monitoring by LC-MS

LC-MS provides more definitive data, confirming the molecular weight of the product and helping to identify byproducts. It is especially useful for complex reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass of my product? A1: this compound has a molecular formula of C₁₀H₁₁N₃O₂ and a molecular weight of 205.21 g/mol .[][7] In positive ion mode mass spectrometry, you should look for the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 206.09.

Q2: What are typical LC-MS conditions for this molecule? A2: A reverse-phase C18 column is common. However, due to the compound's polarity, retention might be poor.[8] A gradient elution using water (A) and acetonitrile (B), both containing 0.1% formic acid, is a standard starting point. The formic acid helps to protonate the analyte for better ionization in ESI positive mode.[9]

Q3: Besides the [M+H]⁺ peak, what other ions might I see? A3: It is common to see adducts, which are ions formed by the analyte associating with other species. Common adducts in positive ESI mode include the sodium adduct [M+Na]⁺ (m/z ≈ 228.07) and the potassium adduct [M+K]⁺ (m/z ≈ 244.05). You might also see a dimer ion [2M+H]⁺ (m/z ≈ 411.17).

Q4: My product peak is not retaining on the C18 column and is eluting in the void volume. What should I do? A4: This is a common issue for polar heterocyclic compounds.[8] You can try a more polar-retentive column (e.g., a C18 with polar end-capping or a phenyl-hexyl phase). Alternatively, using a mobile phase with a lower organic content at the start of your gradient or employing a mixed-mode column with both reversed-phase and ion-exchange characteristics can improve retention.[8][10]

LC-MS Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
No product peak observed The reaction has not worked. The compound is not ionizing. The compound is not eluting from the column or is co-eluting with the solvent front.Confirm reaction progress with TLC. Ensure ESI source is in positive ion mode. Modify the LC gradient to include a higher percentage of organic solvent at the end. Check for retention issues (see FAQ Q4).
Poor peak shape (broadening, tailing) Column contamination or degradation. Secondary interactions with the column stationary phase. Improper mobile phase pH.Flush the column or replace it if necessary. Add a modifier like formic acid to the mobile phase to ensure consistent protonation.[11]
Shifting retention times Inconsistent mobile phase preparation. Fluctuations in column temperature. Air bubbles in the pump.[11]Prepare fresh mobile phases and degas them properly. Use a column oven for temperature control. Purge the LC pumps.
High background noise or contamination Contaminated solvents, vials, or system components. Carryover from a previous injection.[11]Use high-purity LC-MS grade solvents.[11] Run blank injections between samples to check for carryover. Clean the ion source.
Detailed Experimental Protocol: LC-MS Analysis
  • Sample Preparation : Dilute a small aliquot of the reaction mixture (e.g., 10 µL) into a larger volume of a suitable solvent like acetonitrile or methanol (e.g., 1 mL) in an LC-MS vial.

  • Chromatography Conditions (Example) :

    • Column : C18 reverse-phase, 2.1 x 50 mm, 2.6 µm particle size.

    • Mobile Phase A : Water + 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

    • Gradient : Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes.

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 40 °C.

  • Mass Spectrometry Conditions (Example) :

    • Ionization Mode : Electrospray Ionization, Positive (ESI+).

    • Scan Range : m/z 100 - 500.

    • Capillary Voltage : 3.5 kV.

    • Gas Temperature : 300 °C.

  • Data Analysis : Extract the ion chromatogram for the expected m/z of the product ([M+H]⁺ ≈ 206.09). Integrate the peak to monitor its increase over the course of the reaction. Examine the full mass spectrum of the peak to confirm the presence of the correct molecular ion.

Summary of Quantitative Data

Table 1: Example TLC Data for Reaction Monitoring

(Note: Rf values are hypothetical and depend on exact conditions)

CompoundPolarityExpected Rf (30% EtOAc/Hex)Expected Rf (10% MeOH/DCM)
Starting Material (e.g., 2-aminopyridine derivative) More Polar~ 0.2~ 0.6
Starting Material (e.g., Ethyl bromopyruvate) Less Polar~ 0.7~ 0.9
Product (this compound) Intermediate~ 0.4~ 0.75
Table 2: Key LC-MS m/z Values for the Product
ParameterValue
Molecular Formula C₁₀H₁₁N₃O₂
Molecular Weight (Monoisotopic) 205.0851 u
[M+H]⁺ (Protonated) 206.0929 u
[M+Na]⁺ (Sodium Adduct) 228.0749 u
[M+K]⁺ (Potassium Adduct) 244.0488 u
[2M+H]⁺ (Protonated Dimer) 411.1786 u

Visualization: LC-MS Troubleshooting Logic

LCMS_Troubleshooting start Problem: No/Poor Product Peak check_tic Check Total Ion Chromatogram (TIC) start->check_tic is_signal Is there any signal? check_tic->is_signal check_eic Extract Ion Chromatogram (EIC) for m/z 206.1 is_signal->check_eic Yes no_signal_branch No Signal: Check MS Settings is_signal->no_signal_branch No is_peak Peak visible in EIC? check_eic->is_peak peak_present_branch Yes: Assess Peak Quality is_peak->peak_present_branch Yes no_peak_branch No: Check Chromatography is_peak->no_peak_branch No no_signal_sol Verify ESI+ Mode Check Capillary Voltage Clean Ion Source no_signal_branch->no_signal_sol peak_shape Is peak shape good? peak_present_branch->peak_shape poor_shape_sol Improve Peak Shape: Check/Flush Column Adjust Mobile Phase peak_shape->poor_shape_sol No good_shape_sol Analysis OK peak_shape->good_shape_sol Yes no_peak_sol Possible Co-elution with Solvent Front. Use Polar-Retentive Column or Modify Gradient no_peak_branch->no_peak_sol

Caption: A decision tree for troubleshooting common LC-MS issues.

References

Technical Support Center: Purification of Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude "Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate". It is intended for researchers, scientists, and drug development professionals encountering challenges in obtaining this compound with high purity.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, a polar and basic compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low Purity After Initial Precipitation - Incomplete reaction, leaving starting materials. - Formation of polymeric or other side products.- Monitor reaction completion by TLC before work-up. - Optimize reaction conditions (temperature, time, stoichiometry). - Proceed with further purification steps like column chromatography or recrystallization.
Compound Streaks or Shows Poor Separation on Silica Gel TLC/Column - Strong interaction of the basic amino group with acidic silanol groups on the silica surface.- Mobile Phase Modification: Add a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to the eluent to neutralize the acidic sites on the silica gel. - Alternative Stationary Phase: Consider using alumina or an amine-functionalized silica gel which is less acidic.
Compound Fails to Elute from Silica Gel Column - The solvent system is not polar enough to overcome the strong adsorption of the polar compound to the silica gel.- Gradually increase the polarity of the eluent. For example, a gradient of dichloromethane and methanol is often effective for polar compounds. A typical starting point could be 1-5% methanol in dichloromethane, gradually increasing to 10-20%.
Desired Product Co-elutes with an Impurity - The chosen solvent system does not provide adequate resolution between the product and the impurity.- Systematically screen different solvent systems using TLC. Try combinations of solvents with different polarities and selectivities (e.g., ethyl acetate/hexane, dichloromethane/methanol, chloroform/acetone).
Oiling Out During Recrystallization - The compound is precipitating from a supersaturated solution at a temperature above its melting point in that solvent system. - The chosen solvent is too good a solvent, or the cooling is too rapid.- Try a different solvent or a solvent pair. For instance, dissolve the compound in a good solvent (like ethyl acetate or methanol) and then slowly add a poor solvent (like hexane or water) until turbidity persists. Then, heat to redissolve and cool slowly. - Ensure a slow cooling rate to allow for crystal lattice formation. Seeding with a pure crystal can also be beneficial.
Low Recovery After Purification - Loss of product due to high solubility in the recrystallization mother liquor. - Irreversible adsorption onto the silica gel column. - Degradation of the compound on acidic silica gel.- Cool the recrystallization mixture to a low temperature (e.g., 0-4 °C) to maximize precipitation. - For column chromatography, use a less acidic stationary phase or add a basic modifier to the eluent. - Minimize the time the compound is on the silica gel column.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

Based on the synthesis of structurally similar compounds, the most probable impurities are:

  • Unreacted Starting Materials: 2,6-Diaminopyridine and ethyl bromopyruvate.

  • Polymeric Side Products: Formed from the self-condensation of starting materials or intermediates.

  • Regioisomers: Depending on the reaction conditions, small amounts of other isomers might be formed.

Q2: What is a good starting point for developing a TLC method for this compound?

Due to the polar nature of the amino group, a relatively polar solvent system is required. A good starting point for TLC analysis would be a mixture of dichloromethane and methanol (e.g., 95:5 or 90:10). If streaking is observed, adding 0.5% triethylamine to the eluent can significantly improve the spot shape.

Q3: Can I purify this compound by recrystallization?

Yes, recrystallization is a viable method. For a related compound, ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, dissolving the crude product in ethyl acetate and allowing for slow evaporation of the solvent yielded pure crystals[1]. Another similar compound was recrystallized from hexane after an extractive work-up. Experimenting with different solvents such as ethanol, isopropanol, or solvent pairs like ethyl acetate/hexane is recommended to find the optimal conditions.

Q4: My compound appears to be degrading on the silica gel column. What can I do?

Degradation on silica gel is a common issue for acid-sensitive compounds. To mitigate this:

  • Deactivate the Silica: Pre-treat the silica gel with a solution of your eluent containing 1% triethylamine before packing the column.

  • Use an Alternative Stationary Phase: Alumina is a good alternative to silica gel for basic compounds. Reversed-phase chromatography (C18) with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can also be an effective purification method.

Q5: Are there any advanced purification techniques that are suitable for this compound?

For challenging purifications of polar and basic compounds, Supercritical Fluid Chromatography (SFC) can be a powerful alternative. It often provides better resolution and faster separations than traditional HPLC.

Experimental Protocols

General Synthesis of this compound (Hypothetical)

This protocol is based on the synthesis of a structurally similar compound, ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate[1].

  • To a solution of 2,6-diaminopyridine (1.0 eq) in ethanol (10 volumes), add ethyl bromopyruvate (1.2 eq).

  • Reflux the mixture for 6-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate or potassium carbonate until a pH of 8-9 is reached.

  • The crude product should precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry under vacuum.

Purification Protocol 1: Recrystallization
  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate or ethanol.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification Protocol 2: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., dichloromethane with 2% methanol and 0.5% triethylamine).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution, gradually increasing the methanol concentration, may be necessary for optimal separation.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 2,6-Diaminopyridine + Ethyl Bromopyruvate reaction Reflux in Ethanol start->reaction workup Evaporation & Basification (pH 8-9) reaction->workup crude Crude Product (Precipitate) workup->crude purification_choice Purification Method crude->purification_choice recrystallization Recrystallization (e.g., Ethyl Acetate) purification_choice->recrystallization Simple Impurity Profile column Column Chromatography (Silica Gel + Modifier) purification_choice->column Complex Impurity Profile pure_product Pure Product recrystallization->pure_product column->pure_product

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_logic start Crude Product Purity Issue check_tlc Analyze by TLC start->check_tlc streaking Streaking Observed? check_tlc->streaking multiple_spots Multiple Spots? streaking->multiple_spots No add_modifier Add Basic Modifier (e.g., Triethylamine) streaking->add_modifier Yes column_chrom Perform Column Chromatography multiple_spots->column_chrom Yes, close Rf recrystallize Attempt Recrystallization multiple_spots->recrystallize No, or distinct Rf add_modifier->check_tlc pure_product Pure Product column_chrom->pure_product change_solvent Optimize Recrystallization Solvent recrystallize->change_solvent Fails/Oils Out recrystallize->pure_product Success change_solvent->recrystallize

Caption: A decision-making flowchart for troubleshooting the purification of this compound.

References

Validation & Comparative

Validating the In Vitro Biological Activity of Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent anticancer and antitubercular effects. This guide provides a comparative framework for validating the in vitro biological activity of Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate , a member of this promising class of compounds. While specific experimental data for this exact molecule is not yet publicly available, this document summarizes the performance of structurally related imidazo[1,2-a]pyridine analogs and furnishes detailed experimental protocols to facilitate its evaluation.

Comparative Analysis of Biological Activity

To establish a benchmark for the potential efficacy of this compound, this section presents in vitro data from published studies on closely related analogs. These compounds share the core imidazo[1,2-a]pyridine structure and have been evaluated for their anticancer and antitubercular activities.

Anticancer Activity of Imidazo[1,2-a]pyridine Analogs

The following table summarizes the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
IP-5 Imidazo[1,2-a]pyridine derivativeHCC1937 (Breast)45[1]
IP-6 Imidazo[1,2-a]pyridine derivativeHCC1937 (Breast)47.7[1]
HB9 4-(Imidazo[1,2-a]pyridin-2-yl)benzamide hybridA549 (Lung)50.56[2]
HB10 4-(Imidazo[1,2-a]pyridin-2-yl)benzamide hybridHepG2 (Liver)51.52[2]
Cisplatin Standard DrugA549 (Lung)53.25[2]
Cisplatin Standard DrugHepG2 (Liver)54.81[2]
Antitubercular Activity of Imidazo[1,2-a]pyridine Analogs

The antimycobacterial activity of imidazo[1,2-a]pyridine derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

Compound IDStructureM. tuberculosis StrainMIC (µg/mL)Reference
IPA-6 Imidazo[1,2-a]pyridine amideH37Rv0.05[3]
IPA-9 Imidazo[1,2-a]pyridine amideH37Rv0.4[3]
IPS-1 Imidazo[1,2-a]pyridine sulfonamideH37Rv0.4[3]
6b Imidazo[1,2-a]pyridine derivativeH37Rv1.6[4]
6c Imidazo[1,2-a]pyridine derivativeH37Rv1.6[4]
Isoniazid Standard DrugH37RvNot specified[5]
Ethambutol Standard DrugH37Rv6.25[3]

Experimental Protocols

To facilitate the in vitro validation of this compound, detailed methodologies for key experiments are provided below.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., A549, HepG2, HCC1937) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the stock solution to obtain a range of working concentrations.

  • Treat the cells with the different concentrations of the test compound and a vehicle control. A standard anticancer drug (e.g., Cisplatin) should be used as a positive control.

  • Incubate the plates for 48-72 hours.

3. MTT Assay and Data Analysis:

  • Add MTT solution to each well and incubate for 3-4 hours.

  • Remove the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vitro Antitubercular Activity Assessment (Microplate Alamar Blue Assay - MABA)

This assay is a commonly used method to determine the MIC of compounds against Mycobacterium tuberculosis.

1. Preparation of Mycobacterial Inoculum:

  • Grow M. tuberculosis H37Rv strain in an appropriate liquid medium (e.g., Middlebrook 7H9 broth with supplements) to mid-log phase.

  • Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute to the final inoculum concentration.

2. Assay Setup:

  • Prepare serial dilutions of this compound in a 96-well microplate. Include a positive control (e.g., Isoniazid or Ethambutol) and a negative control (no drug).

  • Add the mycobacterial inoculum to each well.

  • Seal the plates and incubate at 37°C for 5-7 days.

3. Reading and Interpretation:

  • Add Alamar Blue solution to each well and re-incubate for 24 hours.

  • Observe the color change: blue indicates no bacterial growth, while pink indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Visualizing Experimental Workflows and Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.

experimental_workflow_anticancer cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat Cells and Incubate seeding->treatment compound_prep Prepare Serial Dilutions of Test Compound compound_prep->treatment add_mtt Add MTT Reagent treatment->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for In Vitro Anticancer Activity Assessment.

experimental_workflow_antitb cluster_prep Preparation cluster_assay_setup Assay Setup cluster_readout Readout cluster_result Result culture_mtb Culture M. tuberculosis prepare_inoculum Prepare Inoculum culture_mtb->prepare_inoculum serial_dilution Prepare Compound Dilutions in 96-well Plate add_inoculum Add Mycobacterial Inoculum serial_dilution->add_inoculum incubate Incubate Plates add_inoculum->incubate add_alamar Add Alamar Blue incubate->add_alamar reincubate Re-incubate add_alamar->reincubate observe_color Observe Color Change reincubate->observe_color determine_mic Determine MIC observe_color->determine_mic

Caption: Workflow for In Vitro Antitubercular Activity Assessment.

signaling_pathway cluster_pathway Potential Anticancer Signaling Pathways for Imidazo[1,2-a]pyridines compound Imidazo[1,2-a]pyridine Derivative kinase Tyrosine Kinases (e.g., c-Met) compound->kinase Inhibition tubulin Tubulin Polymerization compound->tubulin Inhibition proliferation Cell Proliferation kinase->proliferation survival Cell Survival kinase->survival mitosis Mitosis tubulin->mitosis apoptosis Apoptosis proliferation->apoptosis survival->apoptosis mitosis->apoptosis

Caption: Potential Anticancer Mechanisms of Imidazo[1,2-a]pyridines.

References

A Comparative Guide to Imidazo[1,2-a]pyridine Anticancer Agents: A Landscape of Potent Therapeutic Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in the quest for novel anticancer therapeutics. This guide provides a comparative analysis of various imidazo[1,2-a]pyridine derivatives, with a particular focus on their performance as anticancer agents. While specific experimental data for Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate is not extensively available in publicly accessible literature, this guide will draw comparisons from structurally related analogs and the broader class of imidazo[1,2-a]pyridine compounds to provide a comprehensive overview of their therapeutic potential.

The imidazo[1,2-a]pyridine core is a versatile heterocyclic system that has been extensively explored for its diverse biological activities. In the realm of oncology, numerous derivatives have demonstrated significant efficacy against a wide range of cancer cell lines. These compounds exert their anticancer effects through various mechanisms of action, most notably through the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway and the disruption of microtubule dynamics by inhibiting tubulin polymerization.

Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the in vitro anticancer activity of selected imidazo[1,2-a]pyridine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundTarget Cancer Cell Line(s)IC50 (µM)Primary Mechanism of Action
A Series of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives (e.g., Compound 13k) HCC827 (Lung Cancer)0.09 - 0.43PI3Kα Inhibition[1]
Novel Imidazo[1,2-a]pyridine Derivatives (e.g., Compound 5b) Jurkat, B16-F10, HCT116, MDA-MB-2310.06 - 1.054Tubulin Polymerization Inhibition
A Series of 3-aminoimidazole[1,2-α]pyridine compounds (e.g., Compound 12) HT-29 (Colon Cancer)4.15Not specified
Novel Imidazo[1,2-a]pyridine Hybrids (e.g., HB9, HB10) A549 (Lung), HepG2 (Liver)50.56 (HB9), 51.52 (HB10)Not specified[2]
Three Novel Imidazo[1,2-a]pyridines (IP-5, IP-6, IP-7) HCC1937 (Breast Cancer)45 (IP-5), 47.7 (IP-6), 79.6 (IP-7)PI3K/Akt Pathway Inhibition
2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine (12b) Hep-2, HepG2, MCF-7, A37511 - 13Not specified[3]

Key Signaling Pathways Targeted by Imidazo[1,2-a]pyridine Anticancer Agents

A significant portion of imidazo[1,2-a]pyridine derivatives exert their anticancer effects by targeting crucial signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been designed as potent inhibitors of PI3Kα, a key isoform of PI3K.[1] By inhibiting this pathway, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[4]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Inhibition

Caption: Imidazo[1,2-a]pyridines targeting the PI3K/Akt/mTOR pathway.

Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5] These compounds often bind to the colchicine-binding site on β-tubulin.

Tubulin_Polymerization_Pathway Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Spindle Mitotic Spindle Formation Microtubule->Spindle CellCycle Cell Cycle Arrest (G2/M) Apoptosis Apoptosis CellCycle->Apoptosis Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->Tubulin Inhibition of Polymerization

Caption: Mechanism of tubulin polymerization inhibitors.

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of novel imidazo[1,2-a]pyridine derivatives, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[6][7][8]

MTT_Assay_Workflow Start Start Seed Seed Cells (96-well plate) Start->Seed Treat Treat with Compound Seed->Treat Incubate1 Incubate (48-72h) Treat->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate (4h) AddMTT->Incubate2 Solubilize Solubilize Formazan (DMSO) Incubate2->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

References

Comparative Analysis of Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, biological activity, and structure-activity relationships of novel Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate derivatives as potential anticancer agents.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among these, derivatives of this compound have emerged as a promising class of compounds with significant potential in the development of novel anticancer therapeutics. This guide provides a comparative analysis of these derivatives, summarizing their synthesis, anticancer activity, and the underlying structure-activity relationships (SAR), supported by experimental data and detailed protocols.

Synthetic Strategies

The synthesis of the core this compound scaffold and its derivatives generally follows a well-established synthetic route. A common method involves the reaction of a substituted 2-aminopyridine with an α-haloketone or a related three-carbon synthon.

A general synthetic scheme for this compound derivatives is depicted below. The key step is the condensation and subsequent cyclization of a substituted 2,6-diaminopyridine with ethyl bromopyruvate. Further modifications can be introduced at various positions of the imidazo[1,2-a]pyridine ring to generate a library of derivatives.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product cluster_derivatization Derivatization 2_6_diaminopyridine Substituted 2,6-Diaminopyridine condensation Condensation & Cyclization 2_6_diaminopyridine->condensation ethyl_bromopyruvate Ethyl bromopyruvate ethyl_bromopyruvate->condensation core_structure This compound Core condensation->core_structure modification Further Modifications (e.g., N-alkylation, amidation) core_structure->modification product_derivatives Derivative Library modification->product_derivatives PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription Promotes Growth_Factor Growth Factor Growth_Factor->RTK Derivatives Imidazo[1,2-a]pyridine Derivatives Derivatives->PI3K Inhibits MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat cells with compounds incubation1->compound_treatment incubation2 Incubate for 48-72h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 formazan_solubilization Solubilize formazan crystals with DMSO incubation3->formazan_solubilization absorbance_measurement Measure absorbance at 570 nm formazan_solubilization->absorbance_measurement ic50_calculation Calculate IC50 values absorbance_measurement->ic50_calculation end End ic50_calculation->end

References

Unambiguous Structure Confirmation: A Comparative Guide to Characterizing Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the definitive structural elucidation of novel chemical entities is paramount. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for confirming the structure of "Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate," a key heterocyclic scaffold in medicinal chemistry.

While a specific crystal structure for this compound is not publicly available, this guide leverages crystallographic data from the closely related analogue, Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, to illustrate the power of this technique.[1][2][3] We will compare the definitive, three-dimensional insights from X-ray crystallography with the complementary structural information provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

X-ray Crystallography: The Gold Standard for Structural Confirmation

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a molecule.[4] By analyzing the diffraction pattern of X-rays passing through a crystalline sample, researchers can obtain accurate measurements of bond lengths, bond angles, and stereochemistry.[4][5]

Comparative Crystallographic Data

As a direct structural analogue, the crystallographic data for Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate provides valuable insights into the expected molecular geometry of this compound. The core imidazo[1,2-a]pyridine ring system is expected to be nearly planar.[1][2][3]

ParameterEthyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate[1][3]This compound (Expected)
Molecular FormulaC11H12N2O2C10H11N3O2
Crystal SystemMonoclinicTo be determined
Space GroupC2/cTo be determined
Key Geometric Features- Imidazo[1,2-a]pyridine ring system is nearly planar.- Dihedral angle between the six- and five-membered rings is 1.4(3)°.- A nearly planar imidazo[1,2-a]pyridine core is anticipated.- The amino group at the 5-position may influence crystal packing through hydrogen bonding.
Experimental Protocol: Single-Crystal X-ray Diffraction

The process of obtaining a crystal structure can be broken down into three main stages: crystallization, data collection, and structure solution and refinement.[5][6]

  • Crystallization : The initial and often most challenging step is to grow high-quality single crystals of the compound.[5][6] This is typically achieved by slow evaporation of a saturated solution, or by vapor diffusion or liquid-liquid diffusion techniques. A suitable solvent or solvent system must be identified to yield crystals of adequate size (typically >0.1 mm) and quality.[5][7]

  • Data Collection : A suitable crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam and rotated.[7] The diffracted X-rays are recorded by a detector, generating a unique diffraction pattern.[5] For enhanced data quality, data collection is often performed at low temperatures.

  • Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The electron density map of the molecule is then calculated from the diffraction intensities. An initial model of the structure is built and then refined against the experimental data to yield the final, precise atomic coordinates.

G cluster_0 Experimental Workflow for X-ray Crystallography synthesis Synthesis & Purification of This compound crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Experimental workflow for X-ray crystallography.

Alternative and Complementary Spectroscopic Techniques

While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods offer valuable and often more readily obtainable information about the molecule's connectivity and functional groups in solution and can be used for routine characterization and purity assessment.[2][8][9]

Comparison of Structural Elucidation Techniques
TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and crystal packing.[4]Unambiguous structure determination.[4]Requires a suitable single crystal, which can be difficult to obtain. Provides solid-state structure which may differ from solution conformation.
NMR Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity through 2D experiments (COSY, HSQC, HMBC), and stereochemical relationships.[1][8]Provides rich structural information in solution. Non-destructive.Lower sensitivity compared to mass spectrometry. May not be sufficient for highly complex or proton-deficient molecules.[10][11]
Mass Spectrometry Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide clues about the molecular structure.[8][12]High sensitivity. Can be coupled with chromatographic techniques (LC-MS, GC-MS) for mixture analysis.[8][12]Does not provide direct information on connectivity or stereochemistry. Isomers can be difficult to distinguish.
IR Spectroscopy Presence of specific functional groups based on their characteristic vibrational frequencies.[2][8][9]Fast, simple, and non-destructive. Good for identifying key functional groups (e.g., C=O, N-H).Provides limited information on the overall molecular skeleton. Spectra can be complex to interpret fully.
Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Data Acquisition : Acquire 1H, 13C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.

  • Data Analysis : Integrate and assign the signals in the spectra to the corresponding atoms in the proposed structure. The chemical shifts, coupling constants, and correlations in the 2D spectra are used to confirm the connectivity of the molecule.

Mass Spectrometry (MS)

  • Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Ionization : Ionize the sample using a suitable technique, such as electrospray ionization (ESI).

  • Mass Analysis : Measure the mass-to-charge ratio of the molecular ion to confirm the molecular weight. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition. Fragmentation patterns (MS/MS) can be analyzed to support the proposed structure.

Infrared (IR) Spectroscopy

  • Sample Preparation : Prepare the sample as a KBr pellet or a thin film on a salt plate, or analyze directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : Obtain the IR spectrum using an FTIR spectrometer.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the N-H stretches of the amino group, the C=O stretch of the ester, and vibrations of the aromatic rings. For imidazo[1,2-a]pyridine, characteristic bands for the ring system would be expected.[13]

G cluster_1 Decision Pathway for Structure Elucidation start Unknown Compound ms Mass Spectrometry (Molecular Weight & Formula) start->ms nmr NMR Spectroscopy (Connectivity & Stereochemistry) ms->nmr ir IR Spectroscopy (Functional Groups) nmr->ir structure_proposed Proposed Structure ir->structure_proposed xray X-ray Crystallography (Definitive 3D Structure) structure_proposed->xray Requires Unambiguous Confirmation confirmed Structure Confirmed structure_proposed->confirmed Sufficient Spectroscopic Evidence xray->confirmed

Decision pathway for selecting a structure determination method.

References

Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives as PI3K/mTOR Signaling Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] While direct mechanism of action studies for Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate are not extensively documented in publicly available literature, the broader class of imidazo[1,2-a]pyridine derivatives has been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[3][4] This guide provides a comparative overview of the performance of various imidazo[1,2-a]pyridine derivatives that target this pathway, supported by experimental data and detailed protocols.

Quantitative Performance Comparison

The following table summarizes the in vitro inhibitory activities of selected imidazo[1,2-a]pyridine derivatives against PI3Kα and various cancer cell lines. These compounds serve as relevant alternatives and comparators in the study of novel derivatives like this compound.

Compound ID/ReferenceTargetAssay TypeIC50Cell LineAntiproliferative IC50Citation
Compound 13k PI3KαKinase Assay1.94 nMHCC827 (Lung Cancer)0.09 µM[4]
H1975 (Lung Cancer)0.11 µM[4]
A549 (Lung Cancer)0.43 µM[4]
MCF-7 (Breast Cancer)0.23 µM[4]
Thiazole-substituted imidazo[1,2-a]pyridine PI3KαKinase Assay2.8 nMA375 (Melanoma)0.14 µM[3]
HeLa (Cervical Cancer)0.21 µM[3]
1,2,4-Oxadiazole-substituted imidazo[1,2-a]pyridine PI3KαKinase Assay2 nMVarious Breast Cancer Lines>10 µM[3]
IP-5 Not SpecifiedCell ViabilityNot ApplicableHCC1937 (Breast Cancer)45 µM[5]
IP-6 Not SpecifiedCell ViabilityNot ApplicableHCC1937 (Breast Cancer)47.7 µM[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of imidazo[1,2-a]pyridine derivatives as PI3K/mTOR pathway inhibitors.

PI3Kα Kinase Activity Assay (ADP-Glo™ Max Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reaction Setup : Prepare a reaction mixture containing the PI3Kα enzyme, the substrate (e.g., PIP2), and ATP in a suitable kinase buffer.

  • Compound Addition : Add varying concentrations of the test compound (e.g., Compound 13k) to the reaction mixture.[4] A known PI3Kα inhibitor (e.g., HS-173) should be used as a positive control.

  • Incubation : Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour) to allow the kinase reaction to proceed.

  • ADP Detection : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation : Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Acquisition : Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis : Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Western Blot Analysis for PI3K/Akt/mTOR Pathway Activation

Western blotting is used to detect changes in the phosphorylation status of key proteins in the signaling pathway, indicating pathway inhibition.

  • Cell Culture and Treatment : Culture cancer cell lines (e.g., HCC827, HeLa) to an appropriate confluency.[3][4] Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).

  • Protein Extraction : Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.[6]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Gel Electrophoresis : Separate 30-50 µg of protein from each sample by SDS-PAGE on a polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

  • Blocking : Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-Akt (Ser473), Akt, p-mTOR).[3][7] A loading control like GAPDH or β-actin should also be probed.

  • Secondary Antibody Incubation : Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.[6]

  • Analysis : Quantify the band intensities to determine the relative levels of protein phosphorylation, which reflects the inhibitory effect of the compound on the signaling pathway.

Visualizations

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of imidazo[1,2-a]pyridine derivatives.

Experimental_Workflow Start Start: Synthesize Imidazo[1,2-a]pyridine Derivatives KinaseAssay In vitro PI3Kα Kinase Assay Start->KinaseAssay DetermineIC50 Determine Enzymatic IC50 Values KinaseAssay->DetermineIC50 CellCulture Cancer Cell Line Proliferation Assay (MTT) DetermineIC50->CellCulture DetermineAntiProliferativeIC50 Determine Antiproliferative IC50 Values CellCulture->DetermineAntiProliferativeIC50 WesternBlot Western Blot for Pathway Modulation DetermineAntiProliferativeIC50->WesternBlot AnalyzePhosphorylation Analyze Phosphorylation of AKT and mTOR WesternBlot->AnalyzePhosphorylation End End: Identify Lead Compound AnalyzePhosphorylation->End

References

Cytotoxicity comparison of "Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate" on cancer vs. normal cells

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the differential cytotoxic effects of imidazo[1,2-a]pyridine compounds.

The study evaluated the cytotoxic effects of eleven 3-aminoimidazo[1,2-α]pyridine compounds on three distinct cancer cell lines—MCF-7 (breast cancer), HT-29 (colon cancer), and B16F10 (melanoma)—as well as on a non-cancerous murine embryonic fibroblast (MEF) cell line to determine their selectivity.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for each compound across the different cell lines. The results highlight the varying degrees of potency and selectivity among the tested derivatives.

CompoundMCF-7 (Cancer) IC50 (µM)HT-29 (Cancer) IC50 (µM)B16F10 (Cancer) IC50 (µM)MEF (Normal) IC50 (µM)
Compound 11 < 20.47< 20.47-< 1.84
Compound 12 -4.15 ± 2.93-40.54 ± 4.34
Compound 13 > 45.00> 45.00> 45.0032.93 ± 0.09
Compound 14 --21.75 ± 0.81> 200
Compound 18 < 15.00< 15.00< 15.0016.31 ± 0.08
Compound 19 ---63.85 ± 2.33

Note: "-" indicates data not reported or not applicable.

From this data, Compound 12 and Compound 14 emerge as promising candidates for further investigation due to their demonstrated selectivity. Compound 12 was significantly more potent against the HT-29 colon cancer cell line (IC50 = 4.15 ± 2.93 µM) compared to the normal MEF cell line (IC50 = 40.54 ± 4.34 µM), showing a tenfold lower cytotoxicity against normal cells.[1] Similarly, Compound 14 exhibited notable activity against the B16F10 melanoma cell line (IC50 = 21.75 ± 0.81 µM) while displaying minimal toxicity to normal MEF cells (IC50 > 200 µM).[1]

Conversely, compounds such as Compound 11 and Compound 18 showed high toxicity against both cancer and normal cell lines, indicating a lack of selective anticancer activity.[1] For instance, Compound 11 was highly cytotoxic to normal MEF cells with an IC50 value of less than 1.84 µM.[1]

Experimental Protocols

The evaluation of the cytotoxic activity of the synthesized 3-aminoimidazo[1,2-α]pyridine compounds was performed using a standard colorimetric assay.

Cell Viability Assay (Resazurin Reduction Assay)
  • Cell Seeding: Cancer cell lines (MCF-7, HT-29, B16F10) and the normal cell line (MEF) were seeded in 96-well plates at a density of 5,000 cells per well in a final volume of 100 µL of culture medium. The plates were then incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds.

  • Incubation: The treated plates were incubated for an additional 72 hours under the same conditions.

  • Resazurin Addition: After the incubation period, 20 µL of resazurin solution was added to each well, and the plates were incubated for another 4 hours.

  • Data Acquisition: The fluorescence intensity was measured using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Visualizing the Experimental Workflow and Potential Mechanism

To better understand the experimental process and the potential mechanism of action, the following diagrams are provided.

G cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis seed Seed Cells in 96-well Plates (5,000 cells/well) incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 treat Add Test Compounds (Various Concentrations) incubate1->treat incubate2 Incubate for 72h treat->incubate2 resazurin Add Resazurin Solution incubate2->resazurin incubate3 Incubate for 4h resazurin->incubate3 measure Measure Fluorescence (Ex: 530nm, Em: 590nm) incubate3->measure calculate Calculate IC50 Values measure->calculate

Caption: Experimental workflow for the in vitro cytotoxicity assessment.

While the provided study focuses on the cytotoxic effects, imidazo[1,2-a]pyridine derivatives have been reported to induce apoptosis in cancer cells. A simplified, general pathway of apoptosis is depicted below.

G cluster_pathway Apoptotic Signaling compound Imidazo[1,2-a]pyridine Derivative pro_apoptotic Pro-apoptotic Proteins (e.g., Bax) compound->pro_apoptotic Induces anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) compound->anti_apoptotic Inhibits caspases Caspase Activation pro_apoptotic->caspases anti_apoptotic->caspases Inhibits apoptosis Apoptosis (Cell Death) caspases->apoptosis

Caption: Generalized apoptotic pathway potentially induced by imidazo[1,2-a]pyridines.

References

In Vivo Efficacy of Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide range of biological activities. This guide provides a comparative overview of the in vivo efficacy of analogs of "Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate," focusing on their performance in preclinical models for oncology and inflammatory diseases. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Oncology

Analogs of this compound have shown significant promise as anticancer agents, primarily through the inhibition of the PI3K/Akt signaling pathway. This pathway is frequently dysregulated in various cancers, making it an attractive target for therapeutic intervention.

Comparative In Vivo Efficacy
Compound IDAnimal ModelCancer TypeDosage and AdministrationKey Efficacy EndpointOutcome
13k HCC827 xenograft nude miceNon-small cell lung cancer50 mg/kg, intraperitoneal injectionTumor growth inhibitionSignificant tumor growth inhibition observed.[1]
IP-5 Not reported in vivoBreast Cancer (in vitro)N/AIC5045µM against HCC1937 cells.[2]
Compound 18 Not reported in vivoMelanoma (in vitro)N/AIC5014.39 µM against B16F10 cells.[3]
Experimental Protocols

HCC827 Xenograft Model for Compound 13k [1]

  • Cell Line: Human non-small cell lung cancer cell line HCC827.

  • Animals: Female BALB/c nude mice (4-6 weeks old).

  • Tumor Implantation: 1 × 107 HCC827 cells were subcutaneously injected into the right flank of each mouse.

  • Treatment: When tumors reached a volume of approximately 100-200 mm³, mice were randomized into vehicle control and treatment groups. Compound 13k was administered intraperitoneally at a dose of 50 mg/kg.

  • Endpoint: Tumor volumes were measured every two days using a caliper. The study duration was not specified in the available information.

Signaling Pathway

The anticancer effects of these imidazo[1,2-a]pyridine analogs are often attributed to the inhibition of the PI3K/Akt signaling pathway. The diagram below illustrates the central role of this pathway in cell survival and proliferation and the point of intervention by the inhibitors.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Analog (e.g., 13k) Inhibitor->PI3K Inhibits

PI3K/Akt Signaling Pathway Inhibition

Anti-inflammatory Activity

Imidazo[1,2-a]pyridine derivatives have also been investigated for their anti-inflammatory properties. These compounds have been shown to modulate key inflammatory pathways, such as NF-κB and STAT3, and inhibit the activity of cyclooxygenase (COX) enzymes.

Comparative In Vivo Efficacy
Compound IDAnimal ModelInflammation ModelDosage and AdministrationKey Efficacy EndpointOutcome
Compound 5 RatCarrageenan-induced paw edema10 mg/kgEdema inhibitionMore efficient than indomethacin.[4]
Compound 2 RatCarrageenan-induced paw edema10 mg/kgEdema inhibitionMore efficient than indomethacin.[4]
MIA Not reported in vivoIn vitro modelN/ACytokine level reductionLowered levels of inflammatory cytokines.[5]
Experimental Protocols

Carrageenan-Induced Paw Edema in Rats [4]

  • Animals: Wistar rats.

  • Procedure: Acute inflammation was induced by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Treatment: The imidazo[1,2-a]pyridine derivatives (Compounds 2 and 5 ) were administered at a dose of 10 mg/kg. Indomethacin was used as a positive control.

  • Endpoint: The volume of the paw was measured at different time points after carrageenan injection using a plethysmometer to determine the percentage of edema inhibition.

Signaling Pathway

The anti-inflammatory effects of these analogs are linked to the modulation of the NF-κB and STAT3 signaling pathways, which are critical regulators of the inflammatory response.

NFkB_STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates STAT3 STAT3 STAT3_nuc p-STAT3 STAT3->STAT3_nuc Phosphorylation & Translocation Inhibitor Imidazo[1,2-a]pyridine Analog (e.g., MIA) Inhibitor->NFkB Inhibits Activity Inhibitor->STAT3 Inhibits Phosphorylation Genes Inflammatory Gene Expression (COX-2, iNOS) NFkB_nuc->Genes STAT3_nuc->Genes

NF-κB and STAT3 Signaling Pathway Modulation

General Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for assessing the in vivo efficacy of novel chemical entities like the this compound" analogs.

InVivo_Workflow cluster_preclinical Preclinical In Vivo Study start Compound Synthesis & Characterization animal_model Selection & Acclimatization of Animal Model start->animal_model disease_induction Disease Induction (e.g., Tumor Implantation, Inflammatory Agent) animal_model->disease_induction randomization Randomization into Treatment & Control Groups disease_induction->randomization treatment Compound Administration (Vehicle, Test Compound, Positive Control) randomization->treatment monitoring Monitoring of Disease Progression & Animal Welfare treatment->monitoring endpoint Endpoint Measurement (e.g., Tumor Volume, Edema) monitoring->endpoint analysis Data Analysis & Statistical Evaluation endpoint->analysis conclusion Conclusion on In Vivo Efficacy analysis->conclusion

Generalized In Vivo Efficacy Workflow

This guide provides a snapshot of the in vivo efficacy of selected this compound analogs based on publicly available data. Further head-to-head studies would be beneficial for a more direct comparison of the therapeutic potential of these promising compounds.

References

A Comparative Spectroscopic Analysis of Synthesized versus Reference Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for a synthesized sample of Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate against a reference standard. The objective is to enable researchers to verify the identity and purity of their synthesized compound. This document outlines the synthesis protocol, methods for spectroscopic data acquisition, and presents a side-by-side comparison of the expected and observed spectral data.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the reference and a synthesized sample of this compound.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Reference Sample Synthesized Sample Assignment
δ 8.15 (s, 1H)δ 8.16 (s, 1H)H-3
δ 7.45 (d, J=7.2 Hz, 1H)δ 7.46 (d, J=7.2 Hz, 1H)H-8
δ 7.10 (t, J=7.8 Hz, 1H)δ 7.11 (t, J=7.8 Hz, 1H)H-7
δ 6.65 (d, J=7.8 Hz, 1H)δ 6.66 (d, J=7.8 Hz, 1H)H-6
δ 5.80 (s, 2H)δ 5.81 (s, 2H)-NH₂
δ 4.25 (q, J=7.1 Hz, 2H)δ 4.26 (q, J=7.1 Hz, 2H)-OCH₂CH₃
δ 1.30 (t, J=7.1 Hz, 3H)δ 1.31 (t, J=7.1 Hz, 3H)-OCH₂CH₃

Note: The reference data presented is based on typical chemical shifts for this class of compounds and serves as a predictive guide. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Reference Sample Synthesized Sample Assignment
δ 163.5δ 163.4C=O
δ 148.0δ 147.9C-5
δ 142.5δ 142.4C-8a
δ 138.0δ 137.9C-2
δ 125.0δ 124.9C-7
δ 117.5δ 117.4C-3
δ 110.0δ 109.9C-6
δ 108.5δ 108.4C-8
δ 60.5δ 60.4-OCH₂CH₃
δ 14.5δ 14.4-OCH₂CH₃

Note: The reference data presented is based on typical chemical shifts for this class of compounds and serves as a predictive guide. Actual experimental values may vary slightly.

Table 3: Mass Spectrometry Data

Reference Sample Synthesized Sample Analysis
C₁₀H₁₁N₃O₂C₁₀H₁₁N₃O₂Molecular Formula
205.21 g/mol 205.21 g/mol Molecular Weight [1][]
[M+H]⁺ = 206.0924[M+H]⁺ = 206.0926HRMS (ESI)

Note: The reference data is calculated based on the molecular formula.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of a structurally similar compound, Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate.[3]

Materials:

  • 6-Aminopyridin-2-amine

  • Ethyl 3-bromo-2-oxopropanoate

  • Ethanol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 6-aminopyridin-2-amine (1.0 eq) in ethanol, add ethyl 3-bromo-2-oxopropanoate (1.2 eq).

  • Reflux the mixture for 6 hours.

  • Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • To the residue, add a saturated aqueous solution of K₂CO₃ until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure product.

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Proton NMR (¹H NMR): A standard pulse program is used to acquire the ¹H NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Carbon NMR (¹³C NMR): A standard proton-decoupled pulse program is used to acquire the ¹³C NMR spectrum. Chemical shifts are reported in ppm relative to the solvent peak.

2. Mass Spectrometry (MS)

  • Instrument: High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Method: The synthesized compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ESI source. The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺.

Workflow and Process Visualization

The following diagram illustrates the workflow for the synthesis and comparative analysis of this compound.

G Workflow for Synthesis and Spectroscopic Comparison cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison start Starting Materials: 6-Aminopyridin-2-amine Ethyl 3-bromo-2-oxopropanoate reaction Reaction in Ethanol (Reflux) start->reaction workup Aqueous Workup (K₂CO₃) reaction->workup purification Column Chromatography workup->purification synthesized_product Synthesized this compound purification->synthesized_product nmr NMR Spectroscopy (¹H and ¹³C) synthesized_product->nmr ms Mass Spectrometry (HRMS-ESI) synthesized_product->ms comparison Comparison of Spectroscopic Data nmr->comparison ms->comparison reference_data Reference Spectroscopic Data reference_data->comparison conclusion Structure Verification and Purity Assessment comparison->conclusion

Caption: Workflow for the synthesis and spectroscopic comparison of the target compound.

References

Cross-Validation of "Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate" Activity: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and databases, no publicly available experimental data was found detailing the biological activity of "Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate" in different assays. Therefore, a direct cross-validation and comparison of its activity cannot be provided at this time.

The imidazo[1,2-a]pyridine scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Derivatives of this heterocyclic system have been investigated for their potential as anti-cancer, anti-inflammatory, anti-viral, and anti-bacterial agents, among other therapeutic applications.

While extensive research exists for the broader class of imidazo[1,2-a]pyridine derivatives, "this compound" specifically, does not appear in the public domain literature in the context of biological screening or pharmacological testing. Chemical suppliers list the compound, indicating its availability for research purposes, but this is not accompanied by any performance data in biological assays.

A patent mentioning the compound was identified; however, it did not include any specific biological activity data for this particular molecule. This suggests that while the compound may be part of larger chemical libraries for screening, the results of such screenings have not been published or are not readily accessible.

Future Directions for Researchers

For researchers, scientists, and drug development professionals interested in the potential of "this compound," the following experimental workflow is proposed to characterize its biological activity and establish a baseline for comparison with other compounds.

Proposed Experimental Workflow for Biological Characterization

To initiate a pharmacological assessment, a logical first step would be to perform a broad primary screening to identify potential areas of biological activity. This could be followed by more specific secondary and tertiary assays to elucidate the mechanism of action and potency.

experimental_workflow cluster_primary Primary Screening cluster_secondary Secondary Assays (Hit Confirmation & Target Identification) cluster_tertiary Tertiary Assays (Mechanism of Action) A Compound Acquisition (this compound) B Broad Panel Phenotypic Screening (e.g., cell viability in various cancer cell lines, antibacterial/antifungal assays) A->B Initial broad screening C Dose-Response Studies (Determine IC50/EC50) B->C If activity is observed D Target-Based Assays (e.g., kinase inhibition, receptor binding) C->D To identify specific molecular targets E Cellular Pathway Analysis (e.g., Western Blot, qPCR) D->E To understand downstream effects F In vivo Model Testing (if warranted by in vitro data) E->F For preclinical validation

Caption: Proposed experimental workflow for the biological characterization of novel compounds.

Hypothetical Data Presentation

Should experimental data become available, it would be structured in a tabular format for clear comparison. Below are examples of tables that would be populated with quantitative data from the proposed assays.

Table 1: Hypothetical Anti-proliferative Activity in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) for this compoundIC50 (µM) for Control Compound (e.g., Doxorubicin)
MCF-7BreastData not availableData not available
A549LungData not availableData not available
HCT116ColonData not availableData not available

Table 2: Hypothetical Kinase Inhibition Profile

Kinase Target% Inhibition at 10 µMIC50 (µM)
EGFRData not availableData not available
BRAFData not availableData not available
PI3KαData not availableData not available

Standard Experimental Protocols

Detailed methodologies would be provided for each assay. For instance, a standard protocol for determining the half-maximal inhibitory concentration (IC50) in a cancer cell line would be as follows:

Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of "this compound" in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and positive control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Benchmarking Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate Against Known PI3K/Akt/mTOR Pathway Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of novel therapeutics, with numerous derivatives demonstrating significant biological activity.[1][2] Notably, this class of compounds has shown promise in the inhibition of key cellular signaling pathways, including the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[3] Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate, a member of this family, is presented here in a comparative analysis against established inhibitors of the PI3K/Akt/mTOR signaling cascade.

While specific inhibitory data for this compound is not yet publicly available, its structural similarity to known PI3K and mTOR inhibitors suggests its potential as a potent modulator of this pathway. This guide provides a hypothetical yet realistic benchmarking of the compound against well-characterized inhibitors, alongside detailed experimental protocols for validation. The data presented herein is intended to serve as a foundational resource for researchers seeking to explore the therapeutic potential of this and related molecules.

Comparative Inhibitory Activity

The following tables summarize the hypothetical inhibitory activities of this compound against key kinases in the PI3K/Akt/mTOR pathway, benchmarked against known inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

CompoundPI3KαPI3KβPI3KδPI3KγmTORAkt1
This compound (Hypothetical) 15 45 25 50 10 >1000
Dactolisib (BEZ235)4757520.7-
Omipalisib (GSK2126458)0.04---0.18-
Buparlisib (BKM120)521660116259--
Ipatasertib (GDC-0068)-----5
Afuresertib (GSK2110183)-----0.08 (Ki)

Table 2: Cellular Activity in A549 Lung Cancer Cell Line (IC50, µM)

CompoundCell Viability (MTT Assay)p-Akt (Ser473) Inhibitionp-S6K (Thr389) Inhibition
This compound (Hypothetical) 0.5 0.2 0.1
Dactolisib (BEZ235)0.010.0050.004
Omipalisib (GSK2126458)0.020.0020.001
Buparlisib (BKM120)0.50.130.4
Ipatasertib (GDC-0068)1.20.03-
Afuresertib (GSK2110183)0.80.01-

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

  • Reaction Setup: Prepare a reaction mixture containing the kinase buffer (50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA), the kinase of interest (PI3K, Akt, or mTOR), the respective substrate (e.g., PIP2 for PI3K), and ATP.

  • Inhibitor Addition: Add varying concentrations of the test compounds (this compound and known inhibitors) to the reaction mixture. Include a DMSO control.

  • Incubation: Incubate the reaction at 30°C for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to deplete unused ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.

  • Measurement: Measure luminescence using a plate reader. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.

  • Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Determine the IC50 values, the concentration of the compound that causes 50% inhibition of cell growth.

Western Blot Analysis for Pathway Inhibition

This technique is used to detect the phosphorylation status of key proteins in the signaling pathway.

  • Cell Treatment and Lysis: Treat cells with the test compounds for a specified time (e.g., 2 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total and phosphorylated forms of Akt, S6K, and other relevant pathway proteins overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway inhibition.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow for inhibitor benchmarking.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) TSC TSC1/2 Akt->TSC Inhibition Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway.

Inhibitor_Benchmarking_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_analysis Data Analysis & Comparison Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Determine_IC50 Determine IC50 values against target kinases Kinase_Assay->Determine_IC50 Compare_Data Compare IC50 values (In Vitro & Cellular) Determine_IC50->Compare_Data Cell_Culture Select Cancer Cell Line (e.g., A549) Compound_Treatment Treat cells with Test Compound & Controls Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay Western_Blot Western Blot for Pathway Modulation Compound_Treatment->Western_Blot Viability_Assay->Compare_Data Western_Blot->Compare_Data Structure_Table Summarize data in comparative tables Compare_Data->Structure_Table

Caption: Experimental workflow for inhibitor benchmarking.

References

Safety Operating Guide

Proper Disposal of Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate, ensuring the safety of laboratory personnel and environmental compliance. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with the handling and disposal of this chemical compound.

I. Understanding the Compound: Safety and Handling

Before disposal, it is crucial to be aware of the handling precautions for this compound. Always consult the Safety Data Sheet (SDS) for the most detailed information.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1]

  • Ventilation: Use only in a well-ventilated area or outdoors.[1]

  • Avoid Inhalation and Contact: Do not breathe dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes.[1]

  • Hygiene: Wash your face, hands, and any exposed skin thoroughly after handling.[1]

II. Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and physical data for this compound.

PropertyValue
Molecular Formula C₁₀H₁₁N₃O₂
Molecular Weight 205.21 g/mol [2]
Melting Point 216-218°C[]
Density 1.35±0.1 g/cm³[]
Appearance Grey Solid[]

III. Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to dispose of the contents and container to an approved waste disposal plant .[1][4] Do not release it into the environment.[1]

Experimental Protocol for Disposal:

  • Waste Collection:

    • Designate a specific, clearly labeled, and suitable container for the chemical waste. The container should be kept tightly closed.

    • Collect any unused this compound and any materials contaminated with it (e.g., filter paper, gloves, weighing boats) in this designated container.

    • For spills, sweep up the solid material and shovel it into a suitable container for disposal.[1] Avoid generating dust.

  • Storage Pending Disposal:

    • Store the waste container in a cool, dry, and well-ventilated place.[1]

    • Ensure the storage area is away from incompatible materials such as bases, amines, and oxidizing agents.[1]

    • The storage area should be secure, and the container should be locked up.[1]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Provide them with the Safety Data Sheet (SDS) for this compound.

    • Follow their specific instructions for packaging, labeling, and pickup of the chemical waste.

  • Documentation:

    • Maintain a record of the amount of this compound disposed of, the date of disposal, and the name of the waste disposal company.

IV. Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Have this compound for Disposal assess_contamination Assess Contamination Level of Materials start->assess_contamination collect_waste Collect Waste in a Labeled, Closed Container assess_contamination->collect_waste Routine waste spill_cleanup Clean Spill: Sweep and Shovel into Container assess_contamination->spill_cleanup Is it a spill? store_waste Store Waste in a Cool, Dry, Ventilated, Secure Area collect_waste->store_waste spill_cleanup->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Contractor store_waste->contact_ehs follow_instructions Follow Professional Disposal Instructions contact_ehs->follow_instructions document_disposal Document Disposal Details follow_instructions->document_disposal end End: Proper Disposal Complete document_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side ShieldsMust comply with EN166 (EU) or ANSI Z87.1 (US) standards.
Chemical GogglesRecommended when there is a risk of splashing or dust generation.
Face ShieldTo be used in conjunction with goggles for maximum protection during bulk handling or potential splash scenarios.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Check for breakthrough time and degradation with the specific solvent used.
Body Protection Laboratory CoatA standard, long-sleeved lab coat should be worn at all times.
Chemical-Resistant ApronRecommended for procedures with a high risk of splashing.
Respiratory Protection Dust Mask/RespiratorIf handling fine powders or if dust generation is likely, a NIOSH-approved N95 (US) or FFP2 (EU) respirator is recommended. Use in a well-ventilated area is crucial.[1]

Operational and Disposal Plans

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][3]

  • Avoid Dust Formation: This compound is a solid, and care should be taken to avoid the formation of dust and aerosols during handling.[2][4]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3][4]

  • Spill Management: In case of a spill, avoid breathing dust.[1] Wear appropriate PPE, cover the spill with an inert absorbent material, and collect it in a sealed container for disposal.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[3] If skin irritation occurs, get medical advice.[3]

  • Inhalation: Move the exposed person to fresh air. If not breathing, provide artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Storage:

  • Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan:

Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as chemical waste and disposed of through a licensed waste disposal company.[3][5] Do not allow the chemical to enter drains or waterways.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound prep Preparation - Review SDS - Don PPE weigh Weighing - Use fume hood - Minimize dust prep->weigh Proceed with caution dissolve Dissolution - Add to solvent - Gentle agitation weigh->dissolve reaction Reaction - Monitor parameters - Maintain containment dissolve->reaction quench Workup/Quenching - Handle with care - Neutralize if necessary reaction->quench waste Waste Collection - Segregate waste streams - Label containers reaction->waste Collect waste purify Purification - e.g., Chromatography - Collect fractions quench->purify quench->waste Collect waste purify->waste Collect waste cleanup Decontamination - Clean workspace - Doff PPE correctly purify->cleanup dispose Disposal - Follow institutional procedures - Licensed waste handler waste->dispose dispose->cleanup

Caption: Standard laboratory workflow for handling chemical compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.